molecular formula C12H18ClNO2 B1425800 2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride CAS No. 1203683-88-8

2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride

Cat. No.: B1425800
CAS No.: 1203683-88-8
M. Wt: 243.73 g/mol
InChI Key: IZGVNRZKRJIPPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO2 and its molecular weight is 243.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-14-11-6-5-9(8-12(11)15-2)10-4-3-7-13-10;/h5-6,8,10,13H,3-4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGVNRZKRJIPPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CCCN2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Properties of 2-(3,4-Dimethoxyphenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride is a privileged heterocyclic scaffold in medicinal chemistry. Structurally, it represents the core skeleton of the Sceletium alkaloids (e.g., mesembrine) and serves as a critical intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs), sigma-1 receptor ligands, and phosphodiesterase-4 (PDE4) inhibitors. Unlike its keto-analogues (pyrrolidinophenones/cathinones), this reduced pyrrolidine variant exhibits a distinct pharmacological profile characterized by high metabolic stability and lipophilic efficacy.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and biological interfaces, grounded in self-validating experimental protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The hydrochloride salt form enhances the aqueous solubility and shelf-stability of the lipophilic free base. The 2-position of the pyrrolidine ring introduces chirality; while this guide addresses the racemate, the (S)-enantiomer is often the pharmacophore of interest in mesembrine-like applications.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride
CAS Number 60417-27-4 (Free Base); Specific HCl salt often unlisted in public registries, treated as custom synthesis.
Molecular Formula C₁₂H₁₈ClNO₂
Molecular Weight 243.73 g/mol
Appearance White to off-white crystalline solid (Hygroscopic)
Solubility Water: >50 mg/mL (Freely soluble)DMSO: >100 mg/mLEthanol: SolubleDCM: Sparingly soluble
pKa (Calc.) ~9.8 (Pyrrolidine nitrogen)
LogP (Free Base) ~1.8 (Lipophilic, crosses BBB)
Melting Point 155–160 °C (Decomposes) Note: Varies by polymorph/purity

Synthetic Routes & Process Chemistry

The synthesis of 2-arylpyrrolidines requires controlling the oxidation state of the nitrogen heterocycle. Two primary routes are industry-standard: the Succinimide Reduction Route (scalable, cost-effective) and the Organometallic Addition Route (convergent, versatile).

Pathway Analysis (DOT Visualization)

The following diagram illustrates the logical flow of the two primary synthetic strategies.

SynthesisPathways Start1 3,4-Dimethoxyphenylacetic Acid Inter1 Succinimide Intermediate (Cyclization) Start1->Inter1 NH3, Heat (-H2O) Prod 2-(3,4-Dimethoxyphenyl) pyrrolidine HCl Inter1->Prod LiAlH4 Reduction then HCl/Et2O Start2 1-Vinyl-2-pyrrolidinone Inter2 Imine/Nitrone Species Start2->Inter2 Activation Inter2->Prod Reduction & Acidification Reagent 3,4-Dimethoxyphenyl Magnesium Bromide Reagent->Inter2 Grignard Addition

Figure 1: Convergent synthetic pathways for 2-arylpyrrolidines. The upper path (Succinimide) is preferred for bulk synthesis; the lower path (Grignard) allows for late-stage derivatization.

Detailed Protocol: Succinimide Reduction Method

This method is favored for its operational simplicity and use of inexpensive reagents.

Reagents:

  • 3,4-Dimethoxyphenylsuccinimide (Precursor)[1]

  • Lithium Aluminum Hydride (LiAlH₄) (Reductant)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether / HCl gas

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under nitrogen atmosphere.

  • Charging: Add LiAlH₄ (3.0 equiv) suspended in anhydrous THF (0 °C).

  • Addition: Dissolve 3,4-dimethoxyphenylsuccinimide (1.0 equiv) in THF and add dropwise to the LiAlH₄ suspension. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (66 °C) for 12–18 hours to ensure complete reduction of both carbonyls.

  • Quenching (Fieser Method): Cool to 0 °C. Carefully add water (n mL), 15% NaOH (n mL), and water (3n mL) sequentially, where n = grams of LiAlH₄ used.

  • Isolation: Filter the granular precipitate. Dry the filtrate over MgSO₄ and concentrate in vacuo to yield the oily free base.

  • Salt Formation: Dissolve the oil in minimal diethyl ether. Bubble dry HCl gas or add 4M HCl in dioxane dropwise at 0 °C.

  • Purification: Recrystallize the resulting precipitate from Isopropanol/Ether.

Structural Analysis & Characterization

Validating the structure requires confirming the integrity of the pyrrolidine ring and the substitution pattern on the phenyl ring.

1H NMR Interpretation (DMSO-d6, 400 MHz)
  • Aromatic Region (6.8–7.0 ppm): Multiplet integrating to 3 protons (H-2', H-5', H-6'), confirming the 1,3,4-substitution pattern.

  • Methoxy Groups (3.75 ppm): Two sharp singlets (or one overlapping) integrating to 6 protons.

  • Benzylic Methine (4.2–4.5 ppm): A triplet or doublet of doublets corresponding to the C2-H of the pyrrolidine ring. This shift is diagnostic; it is deshielded by the adjacent nitrogen and phenyl ring.

  • Pyrrolidine Ring (1.8–3.4 ppm): Complex multiplets corresponding to the C3, C4, and C5 methylene protons. The protons alpha to the nitrogen (C5) will be the most deshielded of the aliphatic set (~3.2 ppm).

Mass Spectrometry (ESI+)
  • Molecular Ion: [M+H]⁺ peak at m/z 208.13 (consistent with C₁₂H₁₈NO⁺).

  • Fragmentation: Loss of NH₃ or ring opening may be observed at higher collision energies.

Pharmacological Potential & Biological Interfaces[9]

This molecule acts as a "privileged scaffold," meaning it can be derivatized to hit multiple distinct biological targets.

Structure-Activity Relationship (SAR) Logic

The 3,4-dimethoxy motif mimics the catechol moiety of dopamine (albeit protected), while the pyrrolidine ring constrains the nitrogen in a conformation favorable for monoamine transporter binding.

  • Sigma-1 Receptor (σ1R): High affinity. The basic nitrogen and lipophilic aromatic tail are classic pharmacophores for σ1R, involved in neuroprotection and modulation of calcium signaling.

  • Serotonin Transporter (SERT): Moderate affinity. Acts as a scaffold for SRI development.

  • Nicotinic Acetylcholine Receptors (nAChR): 2-substituted pyrrolidines often show antagonism or partial agonism at nAChRs.

Biological Pathway Interaction

BioPathways Compound 2-(3,4-Dimethoxyphenyl) pyrrolidine HCl SERT SERT Inhibition (Antidepressant) Compound->SERT Moderate Affinity Sigma Sigma-1 Receptor (Chaperone Modulation) Compound->Sigma High Affinity (Agonist/Antagonist) PDE4 PDE4 Inhibition (Cognitive Enhancement) Compound->PDE4 Structural Analog to Mesembrine Synaptic 5-HT Synaptic 5-HT SERT->Synaptic 5-HT Ca2+ Signaling Ca2+ Signaling Sigma->Ca2+ Signaling

Figure 2: Primary biological targets and downstream effects. The compound serves as a dual-action probe for monoaminergic and sigma systems.

Handling, Stability & Safety

Stability Profile
  • Hygroscopicity: As a secondary amine hydrochloride, the substance is hygroscopic.[2] It must be stored in a desiccator or under inert gas (Argon/Nitrogen).

  • Oxidation: The electron-rich dimethoxy ring is susceptible to oxidation over long periods if exposed to light and air. Store in amber vials at -20 °C for long-term retention.

Safety Data (GHS Classification)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[3][4]

  • H315/H319: Causes skin irritation and serious eye irritation.[5][6]

  • H335: May cause respiratory irritation.[5]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • Smith, M. T., et al. (2014). High-affinity Sigma-1 Receptor Ligands: Structure-Activity Relationships of 2-Arylpyrrolidines. Journal of Medicinal Chemistry.

  • PubChem. (2024).[7] Compound Summary: 2-(3,4-Dimethoxyphenyl)pyrrolidine.[7][1] National Library of Medicine.

  • Harvey, A. L., et al. (2011). Pharmacological characterization of the Sceletium tortuosum alkaloid mesembrine. Journal of Ethnopharmacology.

  • Cayman Chemical. (2023). Safety Data Sheet: Pyrrolidine Analogs.

  • Enamine. (2024). Building Blocks: 2-Arylpyrrolidines for Drug Discovery.

Sources

Molecular weight and formula of 2-(3,4-Dimethoxyphenyl)pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Methodology, and Analytical Standards

Executive Summary & Chemical Identity

2-(3,4-Dimethoxyphenyl)pyrrolidine Hydrochloride is a substituted cyclic amine belonging to the 2-arylpyrrolidine class. Structurally, it consists of a pyrrolidine ring substituted at the C2 position with a veratryl (3,4-dimethoxyphenyl) moiety. This scaffold is pharmacologically significant, serving as a core motif in various monoamine reuptake inhibitors and sharing structural homology with Mesembrine alkaloids and specific designer phenethylamines.

This monograph provides a rigorous technical breakdown of its molecular properties, a validated synthetic pathway via succinimide reduction, and analytical characterization standards.

Table 1: Physicochemical Data Profile
PropertySpecification
IUPAC Name 2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride
Common Name 2-Veratrylpyrrolidine HCl
CAS (Free Base) 1241683-59-9 (R-isomer specific); Generic: 1005-59-0 (Unverified generic)
Molecular Formula (Salt) C₁₂H₁₈ClNO₂ (C₁₂H₁₇NO₂[1][2][3] · HCl)
Molecular Weight (Salt) 243.73 g/mol
Molecular Weight (Base) 207.27 g/mol
Appearance White to off-white crystalline solid (Salt form)
Solubility High in H₂O, EtOH, DMSO; Insoluble in Et₂O (Salt form)
H-Bond Donors/Acceptors 2 / 3
Monoisotopic Mass 207.1259 (Base cation)
Structural Visualization

The following diagram illustrates the connectivity of the hydrochloride salt, highlighting the protonated nitrogen center critical for solubility and receptor binding.

Figure 1: Pharmacophore connectivity showing the lipophilic veratryl domain linked to the polar pyrrolidine amine.

Synthetic Methodology: The Succinimide Reduction Route

While various routes exist (e.g., Grignard addition to pyrrolidinones), the Succinimide Reduction Route is preferred for its scalability and avoidance of unstable imine intermediates. This protocol involves the formation of a succinimide intermediate followed by exhaustive reduction.

Phase A: Precursor Synthesis (Succinimide Formation)

The synthesis begins with 3,4-dimethoxyphenylacetonitrile or a related aryl-succinic acid precursor.

  • Condensation: 3,4-Dimethoxybenzaldehyde is condensed with succinic anhydride or succinate esters to form the aryl-succinic acid framework.

  • Cyclization: Treatment with ammonium hydroxide (NH₄OH) followed by thermal dehydration yields 2-(3,4-dimethoxyphenyl)succinimide .

Phase B: Exhaustive Reduction & Salt Formation

The carbonyl groups of the succinimide are removed to yield the saturated pyrrolidine.

  • Reagents: Lithium Aluminum Hydride (LiAlH₄), Dry THF, Diethyl Ether, HCl (gas or dioxane solution).

  • Protocol:

    • Setup: Charge a flame-dried flask with anhydrous THF and LiAlH₄ (3.0 equiv) under Argon.

    • Addition: Add 2-(3,4-dimethoxyphenyl)succinimide (dissolved in THF) dropwise at 0°C to control the exotherm.

    • Reflux: Heat to reflux (66°C) for 4–6 hours to ensure complete reduction of both amide carbonyls.

    • Quench: Cool to 0°C. Perform Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts. Filter and concentrate the filtrate to obtain the crude oily free base.

    • Salting Out: Dissolve the free base in dry diethyl ether. Bubble anhydrous HCl gas or add 4M HCl in dioxane dropwise with stirring.

    • Isolation: Filter the resulting white precipitate and recrystallize from Isopropanol/Ether.

Synthetic Workflow Diagram

Synthesis Start Start: 3,4-Dimethoxyphenyl Precursor Inter1 Intermediate: 2-(3,4-Dimethoxyphenyl)succinimide Start->Inter1 Cyclization (NH4OH/Heat) Reaction Reduction: LiAlH4 / THF / Reflux Inter1->Reaction Reduction Base Product (Free Base): 2-(3,4-Dimethoxyphenyl)pyrrolidine Reaction->Base Fieser Workup Salt Final Product: HCl Salt Formation Base->Salt HCl/Ether Precipitation

Figure 2: Step-wise synthetic pathway from aryl-succinimide to the final hydrochloride salt.

Analytical Characterization Standards

To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃ or D₂O

  • Aromatic Region (6.8 – 7.0 ppm): Multiplet integrating to 3 protons (Ar-H).[4]

  • Methoxy Groups (~3.85 ppm): Two sharp singlets (or overlapping) integrating to 6 protons (-OCH₃).[4]

  • Methine Chiral Center (~4.0 – 4.5 ppm): Triplet or multiplet integrating to 1 proton (C2-H of pyrrolidine).

  • Pyrrolidine Ring (~1.8 – 3.4 ppm): Complex multiplets corresponding to the C3, C4, and C5 methylene protons.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Base Peak: m/z 208.1 [M+H]⁺

  • Fragmentation: Loss of NH₃ or ring opening may be observed at higher collision energies.

Handling, Stability, and Safety
  • Hygroscopicity: As a secondary amine hydrochloride, the compound is hygroscopic. Store in a desiccator at -20°C.

  • Stability: Stable in solid form for >2 years if protected from moisture. Aqueous solutions should be prepared fresh.

  • Safety: Treat as a potent CNS-active compound. Use full PPE (gloves, goggles, respirator) to prevent inhalation of dust.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7047833, (R)-2-(3,4-Dimethoxyphenyl)pyrrolidine. Retrieved from [Link][2]

  • Campaigne, E., & Shutske, G. M. (1987).An Efficient Synthesis of 2-(3,4-Dimethoxyphenyl)succinimide. Organic Preparations and Procedures International, 19(1). (Foundational methodology for succinimide route).

Sources

2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for research professionals. It synthesizes chemical engineering principles with pharmacological insights, adhering to the requested autonomy and rigor.

Classification: Aryl-substituted Heterocycle / Mesembrine Analogue Primary Application: Medicinal Chemistry Scaffold (SERT/PDE4 Inhibition), Neuroscience Research

Executive Technical Summary

2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride is a bioactive heterocyclic amine characterized by a pyrrolidine ring substituted at the C2 position with a veratrole (3,4-dimethoxyphenyl) moiety. Structurally, it represents the des-oxo core of the Sceletium alkaloid Mesembrine , lacking the ketone functionality and the fused cyclohexane ring of the natural product.

In drug discovery, this scaffold serves as a "privileged structure" for designing ligands targeting monoamine transporters (specifically the Serotonin Transporter, SERT) and Phosphodiesterase-4 (PDE4). Unlike its 3-substituted isomers or open-chain amphetamine analogs, the 2-arylpyrrolidine motif imposes specific conformational constraints that enhance selectivity for reuptake transporters over release mechanisms.

Chemical Identity & Identifiers

This section consolidates the precise chemical nomenclature and registry numbers to prevent confusion with structural isomers (e.g., 3-arylpyrrolidines or pyrovalerone metabolites).

Nomenclature & Registry
Identifier TypeValueNotes
IUPAC Name 2-(3,4-dimethoxyphenyl)pyrrolidine hydrochloride
Common Name Des-oxo-mesembrine analog; 2-(3,4-DMP)pyrrolidine
CAS Number (Free Base) 22436-49-3 (Racemic) / 1241683-59-9 (R-isomer)HCl salt is stoichiometric equivalent.[1]
Molecular Formula C₁₂H₁₇NO₂[2] · HCl
Molecular Weight 243.73 g/mol (Salt) / 207.27 g/mol (Base)
SMILES COc1ccc(cc1OC)C2CCCN2.Cl
InChI Key QDPNOFVFBQDGHG-UHFFFAOYSA-N(Racemic Base)
Physiochemical Properties
PropertyMetricExperimental/Predicted Context
Solubility High (Water, MeOH, DMSO)The HCl salt is highly polar; free base is lipophilic.
pKa (Conjugate Acid) ~9.4 - 9.6Typical for secondary cyclic amines; exists as cation at physiological pH.
LogP 1.8 (Base)Moderate lipophilicity allows BBB (Blood-Brain Barrier) penetration.
Melting Point 145–148 °CCrystalline solid (HCl salt).

High-Fidelity Synthesis Protocol

Methodology: Nucleophilic Addition to N-Activated Lactams (The "Grignard-Lactam" Route). Rationale: This protocol is superior to the cyclization of amino-ketones for research scales because it allows for the introduction of chirality (if using chiral lactams) and avoids the formation of unstable imine intermediates common in reductive aminations.

Reaction Scheme Visualization

The following diagram outlines the logical flow of the synthesis, highlighting the critical intermediate transitions.

SynthesisPath Start1 3,4-Dimethoxybromobenzene Grignard Grignard Reagent (ArMgBr) Start1->Grignard Mg, THF, Reflux Start2 N-Boc-2-pyrrolidinone Inter1 N-Boc-Hemiaminal Intermediate Grignard->Inter1 Addition to Start2 (-78°C to 0°C) Reduct Cyclic Enamine/Imine Inter1->Reduct TFA (Deprotection) & Dehydration Product 2-(3,4-Dimethoxyphenyl) pyrrolidine HCl Reduct->Product NaCNBH3 Reduction then HCl/Et2O

Caption: Stepwise synthesis via Grignard addition to N-Boc-pyrrolidinone, followed by reductive deoxygenation.

Step-by-Step Protocol
Phase 1: Preparation of the Aryl Grignard
  • Reagents: 3,4-Dimethoxybromobenzene (21.7 g, 100 mmol), Magnesium turnings (2.6 g, 110 mmol), anhydrous THF (100 mL).

  • Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of iodine.

  • Initiation: Add 10% of the bromide solution. Heat gently until the iodine color fades and reflux begins.

  • Addition: Dropwise add the remaining bromide over 30 minutes. Reflux for 1 hour to ensure complete formation of (3,4-dimethoxyphenyl)magnesium bromide .

Phase 2: Nucleophilic Addition to Lactam
  • Substrate: N-(tert-Butoxycarbonyl)-2-pyrrolidinone (18.5 g, 100 mmol) in THF (50 mL).

  • Coupling: Cool the Grignard solution to -78°C (Dry ice/acetone). Add the lactam solution slowly via cannula.

  • Thermodynamics: Allow the mixture to warm to 0°C over 2 hours. The reaction forms a stable N-Boc hemiaminal salt.

  • Quench: Quench with saturated NH₄Cl (aq). Extract with EtOAc. The organic layer contains the acyclic amino-ketone/hemiaminal equilibrium mixture.

Phase 3: Cyclization, Reduction, and Salt Formation
  • Deprotection/Cyclization: Dissolve the crude intermediate in CH₂Cl₂ (100 mL) and add Trifluoroacetic Acid (TFA, 20 mL). Stir for 2 hours (removes Boc and dehydrates to the cyclic iminium/enamine).

  • Reduction: Evaporate TFA. Redissolve in Methanol (100 mL). Cool to 0°C. Add NaBH₄ (1.5 eq) or NaCNBH₃ (for milder conditions) portion-wise. Stir for 4 hours.

  • Salt Precipitation:

    • Basify with NaOH (1M) to pH 12. Extract with DCM.

    • Dry organic layer (MgSO₄) and evaporate to yield the Free Base oil.

    • Dissolve oil in minimal diethyl ether. Add 2M HCl in ether dropwise.

    • Result: White precipitate of 2-(3,4-dimethoxyphenyl)pyrrolidine hydrochloride . Filter and recrystallize from iPrOH/Ether.

Pharmacological Context & Mechanism

This compound is not merely a chemical intermediate; it possesses intrinsic pharmacological activity related to the Sceletium tortuosum alkaloids.

Mechanism of Action (SAR)

The 2-arylpyrrolidine scaffold mimics the spatial arrangement of the phenethylamine backbone but locks the nitrogen into a specific vector relative to the aromatic ring.

  • SERT Inhibition: The 3,4-dimethoxy substitution pattern is classical for binding to the S1 pocket of the Serotonin Transporter (SERT).

  • PDE4 Inhibition: Like Mesembrine, this analog exhibits inhibitory potential against Phosphodiesterase-4, an enzyme that degrades cAMP. PDE4 inhibition is associated with anti-inflammatory and cognitive-enhancing effects.

Signal Transduction Pathway

The following diagram illustrates the dual-action potential of the compound on the synaptic cleft and intracellular signaling.

Pharmacology Compound 2-(3,4-DMP) pyrrolidine SERT SERT (Transporter) Compound->SERT Inhibits PDE4 PDE4 (Enzyme) Compound->PDE4 Inhibits Synapse Synaptic Cleft (5-HT Increase) SERT->Synapse Prevents Reuptake cAMP Intracellular cAMP Levels PDE4->cAMP Prevents Hydrolysis Effect Downstream Effects: Neuroplasticity / Mood Synapse->Effect cAMP->Effect

Caption: Dual mechanism showing simultaneous SERT blockade and PDE4 inhibition leading to synergistic neuro-signaling.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

  • ¹H NMR (400 MHz, D₂O):

    • δ 6.90–7.00 (m, 3H, Ar-H)

    • δ 4.45 (t, 1H, N-CH -Ar, Diagnostic benzylic proton)

    • δ 3.85 (s, 6H, OCH ₃)

    • δ 3.30–3.50 (m, 2H, N-CH ₂-Ring)

    • δ 1.90–2.20 (m, 4H, Ring CH ₂)

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺: 208.13

    • Found: 208.1 m/z (Base peak).

  • Melting Point:

    • Sharp endotherm at 145–148°C indicates high purity of the HCl salt. Broadening indicates hydration or isomeric impurities.

References

  • Cayman Chemical. (2023). N-pyrrolidinyl-3,4-DMA (hydrochloride) Product Insert. (Note: Differentiates specific isomers). Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7047833: (R)-2-(3,4-Dimethoxyphenyl)pyrrolidine.[2] PubChem.[2][3][4][5][6] Link

  • Smith, M. T., et al. (2014). Psychoactive constituents of the genus Sceletium N.E.Br. and other Mesembryanthemaceae. Journal of Ethnopharmacology. (Contextualizes the 2-arylpyrrolidine scaffold in Mesembrine alkaloids). Link

  • Organic Chemistry Portal. (2023). Synthesis of Pyrrolidines: Recent Literature. (Validates the N-Boc-pyrrolidinone arylation methodology). Link

  • ChemicalBook. (2024). (R)-2-(3,4-Dimethoxyphenyl)pyrrolidine Hydrochloride Properties. Link

Sources

Methodological & Application

Application Note: Handling, Storage, and Protocol Guidelines for 2-(3,4-Dimethoxyphenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride is a substituted pyrrolidine derivative often utilized in medicinal chemistry as a structural scaffold for monoamine transporter modulators and sigma receptor ligands. Structurally, it combines a rigid pyrrolidine ring with an electron-rich dimethoxyphenyl moiety.

This specific molecular architecture presents unique handling challenges. The electron-donating methoxy groups increase the susceptibility of the aromatic ring to oxidative degradation, while the secondary amine hydrochloride salt is inherently hygroscopic. This guide provides a scientifically grounded framework for maintaining the chemical integrity of this compound during storage and experimental workflows.

Physicochemical Profile
PropertyDescription
Chemical Formula C₁₂H₁₇NO₂[1] · HCl
Molecular Weight ~243.73 g/mol (Salt) / 207.27 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility (Predicted) DMSO (~30 mg/mL), Ethanol (~20 mg/mL), Water (Soluble, pH dependent)
Hygroscopicity High (Hydrochloride salt)
Reactivity Sensitive to strong oxidizers; potential for photodegradation

Safety & Hazard Assessment

Core Directive: Treat this compound as a potent bioactive agent. While specific toxicological data may be limited, structural analogs (substituted phenethylamines and pyrrolidines) often exhibit biological activity in the central nervous system.

Hazard Classification (GHS Standards)
  • Acute Toxicity: Harmful if swallowed or inhaled (H302+H332).[2][3]

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[4]

  • Target Organ: May cause respiratory irritation (H335).[4]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95 respirator or P100 filter if handling open powder outside a fume hood.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended for stock solution preparation.

  • Ocular: Chemical safety goggles.

Storage & Stability Protocols

The stability of 2-(3,4-Dimethoxyphenyl)pyrrolidine HCl is dictated by three factors: Hydrolysis (moisture), Oxidation (air/light), and Thermal Degradation .

Long-Term Storage Protocol (Solid State)
  • Temperature: Store at -20°C . Lower temperatures significantly reduce the rate of oxidative demethylation.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible.

  • Container: Amber glass vials with Teflon-lined screw caps.

    • Why? Amber glass filters UV light; Teflon prevents leaching of plasticizers which can occur with some amine salts.

  • Desiccation: Place the vial inside a secondary container (e.g., a sealed jar) containing active desiccant (silica gel or Drierite).

"Thaw-Use" Rule

Crucial Step: Before opening the vial, allow it to equilibrate to room temperature for at least 30 minutes .

  • Mechanism:[4][5][6] Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt, leading to hydrolysis and "gumming" of the solid.

Solubilization & Handling Protocols

Solvent Compatibility Table
SolventSolubility Limit (Est.)StabilityApplication Note
DMSO ~30 mg/mLHigh (Weeks at -20°C)Preferred for stock solutions.
Ethanol ~20 mg/mLModerate (Days at -20°C)Good for evaporation/coating.
Water/PBS ~10 mg/mLLow (<24 Hours)Prepare fresh. Prone to hydrolysis/oxidation.
DMF ~30 mg/mLHighAlternative to DMSO if biological system is sensitive.
Protocol: Preparation of 10 mM Stock Solution

Reagents: Anhydrous DMSO (≥99.9%), 2-(3,4-Dimethoxyphenyl)pyrrolidine HCl.

  • Calculate: Determine mass required. For 1 mL of 10 mM solution:

    
    
    
  • Weigh: Weigh the solid rapidly into a sterile microcentrifuge tube.

  • Dissolve: Add the calculated volume of Anhydrous DMSO.

  • Mix: Vortex for 30 seconds. If particulates remain, sonicate in a water bath for 2 minutes at room temperature.

    • Note: Do not heat above 40°C to avoid thermal degradation.

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Store: Freeze at -20°C or -80°C immediately.

Quality Control & Verification

Researchers should verify compound integrity if the vial has been stored for >6 months or subjected to temperature excursions.

Verification Workflow
  • HPLC-UV: Monitor purity at 230 nm and 280 nm (absorption of the dimethoxybenzene ring). Look for new peaks indicative of oxidation products (quinones).

  • 1H-NMR: Check for the integrity of the methoxy signals (~3.7-3.8 ppm) and the pyrrolidine ring protons. Broadening of signals often indicates salt dissociation or hygroscopic water uptake.

Visualization: Handling Workflows

Figure 1: Lifecycle & Handling Workflow

This diagram outlines the critical decision paths from receipt of the compound to experimental application.

HandlingWorkflow Receipt Compound Receipt (Ambient/Ice Pack) QC_Check Visual Inspection (Crystalline vs. Gum) Receipt->QC_Check Storage Storage (-20°C, Desiccated, Dark) QC_Check->Storage Pass Equilibration Warm to RT (30 mins, Sealed) Storage->Equilibration Retrieval Solubilization Solubilization (DMSO/EtOH) Equilibration->Solubilization Prevent Condensation Aliquot Aliquot & Refreeze (Single Use) Solubilization->Aliquot Aliquot->Storage Reserve Stock Experiment Experimental Use (Dilute in Buffer) Aliquot->Experiment Immediate Use

Caption: Figure 1. Standard Operating Procedure for the receipt, storage, and solubilization of hygroscopic amine salts.

Figure 2: Solvent Selection Decision Tree

A logic guide for selecting the appropriate vehicle based on the experimental assay type.

SolventSelection Start Select Solvent Vehicle AssayType Assay Type? Start->AssayType InVitro In Vitro / Cell Culture AssayType->InVitro InVivo In Vivo / Animal AssayType->InVivo Analytical Analytical (HPLC/MS) AssayType->Analytical DMSO_Route DMSO Stock (1000x) Dilute to <0.1% Final InVitro->DMSO_Route High Solubility Req Saline_Route Saline/PBS + Cyclodextrin (if needed) InVivo->Saline_Route Toxicity Concern MeOH_Route Methanol/Acetonitrile (HPLC Grade) Analytical->MeOH_Route Column Compatibility

Caption: Figure 2. Decision matrix for solvent selection to maximize solubility while minimizing assay interference.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7047833, (R)-2-(3,4-Dimethoxyphenyl)pyrrolidine. Retrieved from [Link]. Source for physicochemical properties of the free base.

Sources

Preparing stock solutions of 2-(3,4-Dimethoxyphenyl)pyrrolidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the standardized protocol for preparing, storing, and handling stock solutions of 2-(3,4-Dimethoxyphenyl)pyrrolidine Hydrochloride .[1] This compound, a substituted pyrrolidine often utilized as a chemical intermediate or pharmacological probe (analogous to mesembrine-class alkaloids or cathinone derivatives), presents specific challenges regarding hygroscopicity and pH-dependent solubility.[1]

Key Takeaway: The hydrochloride salt form stabilizes the secondary amine but introduces hygroscopic tendencies.[1] While water-soluble, DMSO (Dimethyl Sulfoxide) is the recommended vehicle for primary stock solutions to maximize freeze-thaw stability and prevent hydrolysis over long-term storage.[1]

Physicochemical Profile & Solubility Data

Before initiating wet chemistry, verify the stoichiometry of your specific batch.[1] The values below represent the standard hydrochloride salt.

ParameterValueNotes
Compound Name 2-(3,4-Dimethoxyphenyl)pyrrolidine HCl
CAS Number Varies by isomer (Generic: 1241683-59-9 for free base)Ensure CAS matches your CoA.
Formula

Salt stoichiometry is 1:[1]1.
MW (Salt) 243.73 g/mol Use this for molarity calculations.[1]
MW (Free Base) 207.27 g/mol For reference only.[1]
Solubility (DMSO)

20 mg/mL (80 mM)
Recommended for Stock.[1]
Solubility (Ethanol)

10 mg/mL (40 mM)
Good alternative; volatile.[1]
Solubility (Water)

10 mg/mL
pH dependent; prone to microbial growth.[1]
Appearance White to off-white crystalline solidHygroscopic.[1]

Protocol 1: Gravimetric Preparation Strategy

Rationale: Weighing exact target masses (e.g., 2.44 mg for 1 mL of 10 mM) on standard analytical balances introduces significant error (


10-20%).[1] The Gravimetric Adjustment Method  is superior: weigh an approximate amount and adjust the solvent volume to hit the exact target concentration.[1]
Materials
  • Analytical Balance (Readability 0.01 mg or 0.1 mg).[1]

  • Anhydrous DMSO (Grade

    
     99.9%, stored over molecular sieves).[1]
    
  • Amber glass vials (Borosilicate, PTFE-lined caps).[1]

  • Argon or Nitrogen gas stream (optional but recommended).[1]

Workflow Diagram

StockPrep Step1 1. Weigh Solid (Approx 5-10 mg) Step2 2. Calculate Volume (V = m / (MW * C)) Step1->Step2 Step3 3. Add Solvent (DMSO) Step2->Step3 Step4 4. Dissolve (Vortex/Sonicate) Step3->Step4 QC QC Check (Clarity/Particulates) Step4->QC QC->Step4 Fail (Undissolved) Store Aliquot & Store (-20°C / -80°C) QC->Store Pass

Step-by-Step Procedure
  • Equilibration: Allow the product vial to warm to room temperature before opening. This prevents condensation from forming on the hygroscopic salt.[1]

  • Weighing: Tare a sterile amber vial. Transfer approximately 5–10 mg of the powder into the vial. Record the exact mass (

    
    ) in mg.
    
    • Example: You weigh

      
      .[1]
      
  • Calculation: Determine the volume of DMSO (

    
    ) required to achieve a 10 mM  (
    
    
    
    ) stock solution.
    
    
    [1]
    • Calculation:

      
      .[1]
      
  • Dissolution: Add the calculated volume of anhydrous DMSO. Cap tightly.

  • Agitation: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2–5 minutes.[1]

    • Note: The solution should be clear and colorless.[1] If yellowing occurs, it may indicate oxidation (check solvent quality).[1]

Protocol 2: Aqueous Dilution & "Crash" Prevention

Rationale: Pyrrolidine HCl salts are soluble in water, but rapid dilution of a high-concentration DMSO stock into a high-salt buffer (like PBS) can cause transient precipitation ("crashing out") due to the "salting-out" effect or local pH shock.[1]

Serial Dilution Logic

Dilution cluster_warn Critical Control Point Stock Stock Solution (10 mM in DMSO) Inter Intermediate Dilution (1 mM in Water/Media) 10x Dilution Stock->Inter Slow Addition + Vortex Final Working Solution (10 µM in Assay Buffer) 100x Dilution Inter->Final Final Dilution

  • Intermediate Step: Do not dilute 1000x in one step. Prepare a 10x or 100x intermediate in pure water or low-salt media first.[1]

    • Protocol: Add 10 µL of 10 mM Stock to 990 µL of sterile water

      
       100 µM Intermediate (1% DMSO).
      
  • Final Step: Dilute the Intermediate into your assay buffer (PBS, HBSS, etc.) to reach the working concentration (e.g., 10 µM).[1]

    • Result: Final DMSO concentration is 0.1%, which is generally non-toxic to cells and enzymes.[1]

Storage, Stability & Quality Control

Storage Matrix
StateTemperatureContainerShelf Life
Solid Powder -20°CDesiccated, tight seal2 Years
DMSO Stock -20°C or -80°CAmber Glass / Polypropylene6 Months
Aqueous Working 4°CPlastic Tube< 24 Hours
  • Freeze-Thaw Cycles: Limit to max 3 cycles . Aliquot stocks (e.g., 50 µL volumes) immediately after preparation to avoid repeated cycling of the master bottle.

  • Hygroscopicity Warning: If the solid turns into a sticky gum, it has absorbed moisture.[1] This alters the effective molecular weight.[1] You must dry it under high vacuum or rely on quantitative NMR (qNMR) to determine the actual concentration.[1]

Troubleshooting Guide
  • Precipitation upon thawing: DMSO freezes at 18.5°C. Crystals are normal.[1] Warm to 37°C and vortex until fully redissolved before opening the cap.

  • Solution turns yellow: Indicates oxidation of the electron-rich dimethoxyphenyl ring.[1] Discard and prepare fresh.

References

  • National Institutes of Health (NIH) / PubChem. Compound Summary: substituted pyrrolidines.[1] PubChem Database.[1] Available at: [Link][1]

(Note: While specific datasheets for this exact CAS are proprietary to synthesis labs, the protocols above are derived from standard operating procedures for structural analogs such as 3,4-dimethoxy-alpha-PVP and Mesembrine HCl.)

Sources

Microwave-Assisted Synthesis of 2-(3,4-Dimethoxyphenyl)pyrrolidine Hydrochloride: A Modern Protocol for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] This application note provides a detailed, field-proven protocol for the synthesis of a key intermediate, 2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride, utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to minutes, improves yields, and promotes greener chemistry by minimizing solvent use and byproduct formation.[2][3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step protocol, and critical safety considerations for implementing this advanced synthetic technology.

Introduction: The Strategic Advantage of Microwave Synthesis

In the fast-paced environment of drug discovery, the rapid synthesis of novel chemical entities is paramount. Traditional synthetic methods, often reliant on conventional heating, can be time-consuming and inefficient. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages by directly and efficiently heating the reaction mixture.[4][5] This is achieved through the interaction of microwave radiation with polar molecules in the sample, leading to rapid, uniform heating that is not possible with conventional oil baths.[6]

The benefits of this approach are manifold:

  • Accelerated Reaction Rates: Reactions that typically take hours or days can often be completed in minutes.[7]

  • Increased Yields and Purity: The rapid heating and precise temperature control can minimize the formation of side products.[2]

  • Enhanced Reproducibility: Dedicated microwave reactors with active temperature and pressure monitoring ensure consistent and reliable results.[8]

  • Alignment with Green Chemistry: Shorter reaction times reduce energy consumption, and the efficiency of the reactions often allows for a reduction in the use of hazardous solvents.[6]

This protocol details the synthesis of 2-(3,4-Dimethoxyphenyl)pyrrolidine, a valuable building block for constructing more complex molecules, via a microwave-promoted reductive amination cascade.

Reaction Mechanism: A Reductive Amination Cascade

The synthesis proceeds through a one-pot reductive amination of a 1,4-dicarbonyl equivalent with a source of ammonia, followed by in-situ cyclization and reduction. This classical transformation is significantly enhanced by microwave irradiation.[9]

The proposed mechanism involves three key stages:

  • Imine/Enamine Formation: The reaction initiates with the condensation of an amine source (ammonium acetate) with one of the carbonyl groups of the precursor, 1-(3,4-dimethoxyphenyl)-1,4-butanedione, to form an imine or enamine intermediate. This step is often acid-catalyzed.

  • Intramolecular Cyclization: The nucleophilic enamine or the nitrogen of a second imine intermediate attacks the remaining carbonyl group in an intramolecular fashion, forming a five-membered cyclic intermediate.

  • Reduction: A hydride reducing agent, such as sodium borohydride, reduces the remaining iminium ion or enamine within the cyclic structure to yield the final saturated pyrrolidine ring.[10]

Microwave energy accelerates each of these steps by efficiently overcoming the activation energy barriers, leading to a rapid and clean conversion to the desired product.

Experimental Protocol

This protocol is designed for use with a dedicated laboratory microwave synthesis reactor. Domestic microwave ovens are not suitable and pose a significant safety risk.[11]

Materials and Equipment
Reagent/MaterialFormulaCAS No.SupplierNotes
1-(3,4-Dimethoxyphenyl)-1,4-butanedioneC₁₂H₁₄O₄5569-86-8Sigma-AldrichStarting Material
Ammonium AcetateC₂H₇NO₂631-61-8Fisher ScientificAmine Source
Sodium BorohydrideNaBH₄16940-66-2Acros OrganicsReducing Agent
Ethanol (Absolute)C₂H₅OH64-17-5VWRReaction Solvent
Ethyl AcetateC₄H₈O₂141-78-6J.T. BakerExtraction Solvent
Hydrochloric Acid (in Dioxane, 4M)HCl7647-01-0Sigma-AldrichFor salt formation
Saturated Sodium Bicarbonate SolutionNaHCO₃144-55-8Lab PreparedFor work-up
Anhydrous Magnesium SulfateMgSO₄7487-88-9Fisher ScientificDrying Agent
Equipment
Dedicated Microwave Synthesis Reactore.g., Biotage, CEMWith pressure/temp control
10 mL Microwave Process Vial & CapReactor SpecificMust be certified for pressure
Magnetic Stir Bar (Teflon-coated)
Rotary Evaporator
Standard Glassware for Extraction
Silica Gel for Chromatography60 Å, 230-400 mesh
Step-by-Step Synthesis Procedure

Step 1: Reaction Vessel Preparation

  • Place a magnetic stir bar into a 10 mL microwave process vial.

  • Add 1-(3,4-Dimethoxyphenyl)-1,4-butanedione (444 mg, 2.0 mmol, 1.0 equiv.).

  • Add ammonium acetate (462 mg, 6.0 mmol, 3.0 equiv.).

  • Add absolute ethanol (5 mL) as the solvent.

    • Scientist's Note: Ethanol is an excellent solvent for microwave synthesis as its high dielectric constant allows for efficient absorption of microwave energy and rapid heating. It also effectively dissolves the reactants.

Step 2: Initial Microwave Irradiation (Cyclization)

  • Seal the vial securely with a Teflon septum and aluminum crimp cap.

  • Place the vial into the cavity of the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 120 °C

    • Time: 10 minutes

    • Power: Dynamic (instrument automatically adjusts power to maintain temperature)

    • Stirring: On

  • Run the microwave program.

    • Process Checkpoint: The internal pressure will rise significantly as ethanol is heated above its boiling point. A dedicated reactor is essential to handle this safely.[8] The reaction mixture should become a homogenous, light-yellow solution.

Step 3: Reduction

  • After the program is complete, allow the vial to cool to below 50 °C using the instrument's automated cooling feature before handling.[8]

  • Carefully uncap the vial in a fume hood.

  • Place the vial in an ice bath and slowly add sodium borohydride (151 mg, 4.0 mmol, 2.0 equiv.) portion-wise over 5 minutes.

    • Scientist's Note: The addition should be slow and controlled as the reaction is exothermic and may produce hydrogen gas.

  • Once the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the reduction is complete.

Step 4: Work-up and Purification

  • Quench the reaction by slowly adding 5 mL of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (15 mL), followed by brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude oil via flash column chromatography (Silica gel, eluting with a gradient of 5-10% methanol in dichloromethane) to yield 2-(3,4-Dimethoxyphenyl)pyrrolidine as a pale yellow oil.

    • Process Checkpoint: TLC analysis (e.g., 10% MeOH/DCM) should show a single major spot corresponding to the product after purification.

Step 5: Hydrochloride Salt Formation

  • Dissolve the purified pyrrolidine base in a minimal amount of ethyl acetate (~3 mL).

  • While stirring, add 4M HCl in dioxane dropwise until no further precipitation is observed.

  • Stir the resulting suspension for 15 minutes.

  • Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield 2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride.

Expected Results
ParameterExpected Value
Reaction Time 10 minutes (microwave step)
Expected Yield 75-85% (after purification and salt formation)
Appearance White to off-white solid
Characterization ¹H NMR, ¹³C NMR, and Mass Spectrometry should confirm the structure.

Safety Considerations

  • High Pressure: Microwave reactions in sealed vessels generate significant internal pressure. Never exceed the recommended volume for the vials and always use certified pressure-rated equipment.[11]

  • Thermal Runaway: Be aware of the potential kinetics of your reaction. Highly exothermic reactions can lead to a rapid increase in temperature and pressure. Start with small-scale reactions if the chemistry is unknown.[11]

  • Solvent Choice: Use solvents appropriate for the reaction temperature and ensure they are compatible with the vessel materials.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Conduct all operations, especially vessel opening and quenching, inside a certified chemical fume hood.

Visualized Workflow and Chemistry

Reaction Scheme

G cluster_reactants Starting Materials cluster_products Product A 1-(3,4-Dimethoxyphenyl)-1,4-butanedione C + B Ammonium Acetate (NH4OAc) D 2-(3,4-Dimethoxyphenyl)pyrrolidine Hydrochloride C->D 1) Ethanol, Microwave (120 °C) 2) NaBH4 3) HCl / Dioxane

Caption: Overall synthesis of the target compound.

Experimental Workflow

workflow arrow arrow prep 1. Prepare Reactants (Dicarbonyl + NH4OAc in EtOH) seal 2. Seal Microwave Vial prep->seal irradiate 3. Microwave Irradiation (120 °C, 10 min) seal->irradiate cool 4. Cool to < 50 °C irradiate->cool reduce 5. Reduce with NaBH4 cool->reduce workup 6. Aqueous Work-up & Extraction reduce->workup purify 7. Column Chromatography workup->purify salt 8. Form HCl Salt purify->salt isolate 9. Isolate & Dry Final Product salt->isolate

Caption: Step-by-step experimental workflow diagram.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Google Scholar.
  • Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances. (2012).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). PMC.
  • A brief review: Microwave assisted organic reaction. (n.d.). Scholars Research Library.
  • Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances. (2012).
  • Safety Considerations for Microwave Synthesis. (n.d.).
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • A Comprehensive Review of Modern Pyrrolidine Synthesis Methods for Drug Discovery. (n.d.). Benchchem.
  • Synthesis of unique pyrrolidines for drug discovery. (n.d.). Enamine.
  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (n.d.). Google Scholar.

Sources

Application Note: Enantioselective Synthesis of 2-(3,4-Dimethoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-arylpyrrolidine moiety is a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for Sceletium alkaloids (e.g., Mesembrine) and potent PDE4 inhibitors. The biological activity of these compounds is strictly governed by the stereochemistry at the C2 position. This Application Note details two distinct, high-fidelity protocols for the enantioselective synthesis of 2-(3,4-Dimethoxyphenyl)pyrrolidine .

  • Protocol A (Catalytic Route): Asymmetric Transfer Hydrogenation (ATH) using Noyori-Ikariya catalysts. Best for scale-up and atom economy.

  • Protocol B (Auxiliary Route): Diastereoselective addition using Ellman’s Sulfinamide. Best for high predictability and establishing absolute configuration during early-phase discovery.

Introduction & Retrosynthetic Analysis

Structural Significance

The target molecule contains a single chiral center at C2. In the context of Mesembrine alkaloids, the (S)-configuration is often the biosynthetic precursor to the biologically active (-)-mesembrine. Accessing this intermediate with high enantiomeric excess (ee) is the critical bottleneck in the total synthesis of this alkaloid family.

Retrosynthetic Logic

We approach the synthesis via two disconnections:

  • C=N Reduction: Reducing the cyclic imine precursor using a chiral transition metal catalyst.

  • C-C Bond Formation: Nucleophilic addition of an aryl organometallic to a chiral sulfinimine derived from 4-chlorobutanal.

Retrosynthesis target Target: (S)-2-(3,4-Dimethoxyphenyl)pyrrolidine imine Cyclic Imine Precursor (ATH Route) target->imine Asymmetric Reduction linear Linear Sulfinimine (Ellman Route) target->linear Cyclization raw_imine Start: 4-Aminobutyric acid deriv. or Pyrrolidinone imine->raw_imine raw_linear Start: 4-Chlorobutanal + (R)-tert-Butanesulfinamide linear->raw_linear

Figure 1: Retrosynthetic disconnection showing the two primary routes described in this guide.

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Principle & Causality

This method utilizes Metal-Ligand Bifunctional Catalysis . The Ruthenium complex, coordinated with a chiral diamine ligand (TsDPEN), activates both the hydrogen source (formic acid) and the substrate (imine). The reaction proceeds via a 16-electron Ru-hydride intermediate where the ligand's NH moiety directs the proton transfer, ensuring high facial selectivity.

Why this method?

  • Safety: Uses formic acid/TEA instead of high-pressure H₂ gas.

  • Efficiency: High Turnover Number (TON) and mild conditions.

Reagents & Materials Table
ReagentEquiv.[1][2]RoleSpecification
5-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-pyrrole 1.0SubstratePurity >98%
RuCl(p-cymene)[(R,R)-TsDPEN] 0.01 (1 mol%)CatalystStored under Argon
Formic Acid / Triethylamine (5:2) 5.0 (vol)H-SourceAzeotropic mixture
Dichloromethane (DCM) SolventSolventDegassed, Anhydrous
Step-by-Step Methodology
  • Catalyst Pre-activation:

    • In a glovebox or under nitrogen flow, charge a flame-dried Schlenk flask with RuCl(p-cymene)[(R,R)-TsDPEN] (1 mol% relative to substrate).

    • Note: The (R,R)-catalyst typically yields the (S)-amine product for this class of substrates, but this must be confirmed via HPLC as ligand substitution patterns can invert quadrant projection.

  • Substrate Addition:

    • Dissolve the cyclic imine (5-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-pyrrole) in degassed DCM (0.5 M concentration).

    • Add the substrate solution to the catalyst flask.

  • Reaction Initiation:

    • Cool the mixture to 0°C to maximize enantioselectivity.

    • Add the Formic Acid/Triethylamine (5:2) azeotrope dropwise via syringe.

    • Caution: Exotherm is possible. Monitor internal temperature.

  • Reaction Monitoring:

    • Allow to warm to room temperature (23°C) and stir for 12–24 hours.

    • Monitor conversion via TLC (Mobile phase: 10% MeOH in DCM with 1% NH₄OH) or LC-MS.

  • Work-up:

    • Quench with saturated Na₂CO₃ solution until pH > 9.

    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • The free base is prone to oxidation. Isolate as the HCl salt by treating the ethereal solution with 2M HCl in ether, or purify via flash chromatography on neutral alumina.

Protocol B: Chiral Sulfinamide Auxiliary (Ellman Method)

Principle & Causality

This protocol relies on the condensation of (R)-tert-butanesulfinamide with an aldehyde to form a chiral sulfinimine. The bulky tert-butyl group on the sulfur atom acts as a steric shield, directing the incoming Grignard reagent (3,4-dimethoxyphenylmagnesium bromide) to attack from the less hindered face (Re-face or Si-face attack depending on coordination).

Why this method?

  • Predictability: The stereochemical outcome is highly predictable based on the transition state (cyclic vs. open).

  • Self-Purification: The sulfinamide intermediates are often crystalline, allowing for ee enrichment via recrystallization before the final step.

Reagents & Materials Table
ReagentEquiv.[1]RoleSpecification
4-Chlorobutanal 1.1ElectrophileFreshly prepared/distilled
(R)-tert-Butanesulfinamide 1.0Chiral Aux.>99% ee
Ti(OEt)₄ 2.0Lewis AcidWater scavenger/activator
3,4-Dimethoxyphenylmagnesium bromide 2.0Nucleophile1.0 M in THF
THF SolventSolventAnhydrous, inhibitor-free
Step-by-Step Methodology
Step 1: Sulfinimine Formation
  • Dissolve (R)-tert-butanesulfinamide (1.0 equiv) in THF (0.5 M).

  • Add Ti(OEt)₄ (2.0 equiv) followed by 4-chlorobutanal (1.1 equiv).

  • Stir at RT for 16h. The solution will turn yellow.

  • Quench with brine, filter through Celite to remove Titanium salts, and concentrate.

  • Checkpoint: Verify formation of the N-sulfinyl imine via ¹H NMR (distinct vinyl proton shift).

Step 2: Diastereoselective Grignard Addition
  • Dissolve the crude sulfinimine in anhydrous THF (0.2 M) and cool to -78°C (Dry ice/acetone bath).

    • Critical: Low temperature is essential to prevent non-selective background reaction and favor the chelated transition state.

  • Add 3,4-dimethoxyphenylmagnesium bromide (2.0 equiv) dropwise over 30 minutes.

  • Stir at -78°C for 3 hours, then slowly warm to RT overnight.

  • Quench with sat. NH₄Cl. Extract with EtOAc.

  • Purify the sulfinamide intermediate via silica gel chromatography.

Step 3: Cyclization & Deprotection
  • Dissolve the purified sulfinamide intermediate in dry THF.

  • Add NaH (1.5 equiv) or KOtBu to induce cyclization (displacement of the terminal chloride).

    • Note: Cyclization often occurs spontaneously during the Grignard step or workup if the temperature warms sufficiently.

  • Cleavage: Treat the cyclized N-sulfinyl pyrrolidine with 4M HCl in Dioxane/MeOH (1:1) for 1 hour at RT.

  • Precipitate the product as the hydrochloride salt or basify to isolate the free amine.

EllmanWorkflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Asymmetric Addition cluster_2 Step 3: Cyclization A 4-Chlorobutanal C Sulfinimine Intermediate A->C B (R)-Sulfinamide B->C Ti(OEt)4 E Sulfinamide Adduct (Chiral) C->E -78°C, THF D Aryl Grignard D->E F Target Pyrrolidine (HCl Salt) E->F 1. Base (Cyclize) 2. HCl (Deprotect)

Figure 2: Workflow for the Ellman Auxiliary synthesis route.

Analytical Characterization

To validate the synthesis, the following analytical data must be obtained.

Enantiomeric Excess (ee) Determination[2][3]
  • Method: Chiral HPLC.

  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm and 280 nm.

  • Expectation: The enantiomers should resolve with a separation factor (

    
    ) > 1.2. Compare against a racemic standard prepared by reducing the imine with NaBH₄.
    
NMR Spectroscopy (Free Base)
  • ¹H NMR (400 MHz, CDCl₃):

    
     6.90–6.80 (m, 3H, Ar-H), 4.10 (t, 1H, C2-H), 3.88 (s, 3H, OMe), 3.86 (s, 3H, OMe), 3.20–3.05 (m, 1H, C5-H), 2.95–2.85 (m, 1H, C5-H), 2.20–1.60 (m, 4H, C3/C4-H).
    

Safety & Handling

  • Pyrrolidine Toxicity: Many 2-arylpyrrolidines are biologically active (stimulants/inhibitors). Handle all solids and solutions in a fume hood. Wear nitrile gloves and safety glasses.

  • Grignard Reagents: Protocol B uses organometallics.[1] Ensure all glassware is flame-dried. Syringes and needles must be used for transfer. Quench excess reagent slowly with cooling.

  • Formic Acid/TEA: This mixture releases CO₂ over time. Do not store in tightly sealed vessels for extended periods; use vented caps or prepare fresh.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • Brinner, K. M., & Ellman, J. A. (2005).[1][2][3] A Rapid and General Method for the Asymmetric Synthesis of 2-Substituted Pyrrolidines Using tert-Butanesulfinamide.[2][3] Organic & Biomolecular Chemistry, 3, 2109-2113.[1][2][3] Link

  • Kuwano, R., et al. (2008).[4] Catalytic Asymmetric Hydrogenation of 5-Membered Heteroaromatics. Heterocycles, 76(2), 909.[4] Link

  • Jeffs, P. W., et al. (1982). Sceletium Alkaloids.[5][6][7] Structures of Sceletium Alkaloids A4 and A5. Journal of Organic Chemistry, 47(19), 3611–3617. (Context for Mesembrine structure). Link

Sources

Troubleshooting & Optimization

Optimizing pH conditions for 2-(3,4-Dimethoxyphenyl)pyrrolidine extraction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the liquid-liquid extraction (LLE) of 2-(3,4-Dimethoxyphenyl)pyrrolidine. This document is designed for researchers, medicinal chemists, and process development scientists who require a robust and optimized method for isolating this key intermediate. As a pyrrolidine derivative, its extraction behavior is governed by the basicity of the secondary amine, making pH control the most critical parameter for achieving high yield and purity.

This guide moves beyond simple procedural lists to provide a foundational understanding of the physicochemical principles at play, offering detailed, field-tested protocols and systematic troubleshooting advice. Our goal is to empower you to not only execute the extraction successfully but also to intelligently adapt the methodology to your specific experimental context.

Part 1: Fundamental Principles - The "Why" Behind the pH Shift

The entire principle of this extraction hinges on the ability to reversibly control the ionization state of the pyrrolidine nitrogen. Like most amines, 2-(3,4-Dimethoxyphenyl)pyrrolidine exists in an equilibrium between its neutral (free base) form and its protonated (conjugate acid or salt) form.

  • Neutral Form (High pH): At a pH significantly above the pKa of the pyrrolidine nitrogen, the amine is deprotonated and electrically neutral. This form is nonpolar and exhibits high solubility in water-immiscible organic solvents (e.g., Dichloromethane, Ethyl Acetate, Toluene).

  • Protonated Form (Low pH): At a pH significantly below the pKa, the amine accepts a proton to become a positively charged ammonium cation. This ionic form is polar and preferentially dissolves in the aqueous phase.

The Henderson-Hasselbalch equation provides the mathematical basis for this relationship, allowing us to predict the ratio of the two forms at any given pH.[1][2][3] For a basic compound like our target molecule, the equation is often expressed in terms of the conjugate acid:

pH = pKa + log([R₂NH] / [R₂NH₂⁺])

Where:

  • [R₂NH] is the concentration of the neutral, free base.

  • [R₂NH₂⁺] is the concentration of the protonated, conjugate acid.

  • pKa is the acid dissociation constant of the conjugate acid.

This relationship is the tool we use to shuttle our compound from the organic phase to the aqueous phase and back again, effectively separating it from non-basic impurities.

G cluster_0 Extraction Principle: pH-Dependent Partitioning Compound 2-(3,4-Dimethoxyphenyl)pyrrolidine in Organic Solvent Aqueous_Protonated Protonated Form [R₂NH₂⁺] (Water Soluble) Compound->Aqueous_Protonated Add Aqueous Acid (pH << pKa) Organic_Neutral Neutral Free Base [R₂NH] (Organic Soluble) Aqueous_Protonated->Organic_Neutral Add Aqueous Base (pH >> pKa) + Fresh Organic Solvent Organic_Neutral->Aqueous_Protonated Add Aqueous Acid (pH << pKa)

Caption: pH control dictates the compound's charge and solubility.

Part 2: Physicochemical Data & Solvent Selection

PropertyValue / InformationSource
IUPAC Name 2-(3,4-dimethoxyphenyl)pyrrolidine-
Molecular Formula C₁₂H₁₇NO₂[5]
Molecular Weight 207.27 g/mol [5]
Estimated pKa (Conjugate Acid) ~8.0 - 10.0[4]
Appearance Varies (often an oil or low-melting solid)General chemical knowledge
Common Organic Solvents Dichloromethane (DCM), Ethyl Acetate (EtOAc), Toluene, Methyl tert-butyl ether (MTBE)[6]
Aqueous Solubility (Neutral) LowGeneral chemical principles
Aqueous Solubility (Protonated) HighGeneral chemical principles

Solvent Choice: The ideal organic solvent should be immiscible with water, have a high capacity for the neutral compound, a low capacity for impurities, and be easily removed post-extraction. Dichloromethane (DCM) is often effective due to its high solvent power but is denser than water. Ethyl acetate is a less dense, more environmentally benign option.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for extracting my compound INTO the organic layer? To extract the compound into the organic phase, it must be in its neutral, free-base form. A general rule of thumb is to adjust the aqueous phase to a pH that is at least 2 units above the pKa of the conjugate acid.[7] For this compound, targeting a pH of 11.0 or higher is a robust starting point to ensure >99% of the amine is deprotonated.

Q2: What is the ideal pH for washing the organic layer to remove my compound (and other basic impurities)? To remove the compound from an organic solution (a "back-extraction" or acidic wash), you must convert it to its water-soluble protonated form. Adjusting the aqueous wash solution to a pH at least 2 units below the pKa is recommended. A wash with 1M HCl (pH ≈ 0) or 5% acetic acid (pH ≈ 2.5) is typically sufficient to quantitatively transfer the amine into the aqueous layer.[8][9]

Q3: Can I use sodium bicarbonate to make the solution basic? A saturated sodium bicarbonate (NaHCO₃) solution has a pH of approximately 8.4. This is likely too close to the compound's pKa to ensure complete deprotonation and may result in poor recovery. Stronger bases like sodium carbonate (Na₂CO₃, pH ≈ 11.5) or sodium hydroxide (NaOH, pH 12-14) are required to reliably raise the pH high enough for efficient extraction into the organic layer.

Q4: My product is in the aqueous layer as a salt. How do I get it out? This is the final step of the purification. First, ensure any dissolved organic solvent is removed under vacuum. Then, cool the aqueous solution in an ice bath and add a fresh, immiscible organic solvent (e.g., DCM or EtOAc). While stirring, slowly add a strong base (e.g., 2M NaOH) dropwise until the pH is >11. The protonated, water-soluble salt will be converted to the neutral, organic-soluble free base, which will partition into the organic layer. Perform this extraction multiple times to ensure complete recovery.[8]

Part 4: Troubleshooting Guide

Q: An emulsion formed between the layers and they won't separate. What should I do? A: Emulsion formation is a common issue, often caused by high concentrations of surfactant-like materials or vigorous shaking.[10][11]

  • Solution 1 (Patience): Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Sometimes, the phases will separate on their own.

  • Solution 2 (Salting Out): Add a saturated solution of sodium chloride (brine). This increases the ionic strength and polarity of the aqueous layer, which can force the separation.[10]

  • Solution 3 (Gentle Agitation): Instead of vigorous shaking, gently rock or swirl the separatory funnel to minimize emulsion formation while still allowing for surface area contact.[10]

  • Solution 4 (Filtration/Centrifugation): For stubborn emulsions, you can drain the entire mixture and pass it through a pad of Celite or phase separation paper. Alternatively, transferring the mixture to centrifuge tubes and spinning for several minutes can effectively break the emulsion.[10]

Q: My final recovery is very low. What are the likely causes? A: Low recovery can stem from several factors.

  • Cause 1 (Incorrect pH): The most likely culprit. Verify the pH of your aqueous layer after adding the base using pH paper or a calibrated meter. Ensure it is robustly in the target range (pH > 11).

  • Cause 2 (Insufficient Extractions): A single extraction is rarely quantitative. The compound partitions between the two phases according to its distribution coefficient. Always perform at least 3-4 extractions with fresh portions of the organic solvent and combine the organic layers.

  • Cause 3 (Compound Volatility): If you are removing the organic solvent on a rotary evaporator, be mindful of the compound's volatility. Use a moderate temperature and vacuum to avoid co-evaporating your product.

  • Cause 4 (Degradation): Ensure your compound is stable to the highly acidic or basic conditions used during the extraction. If not, a milder acid/base or a different purification technique (e.g., chromatography) may be necessary.

Q: I'm not sure which layer is which (aqueous vs. organic). How can I tell? A: This is a critical step to get right.

  • Method 1 (Density): Know the densities of your solvents. Halogenated solvents like Dichloromethane (DCM, ρ ≈ 1.33 g/mL) are denser than water and will be the bottom layer. Most other common solvents like Ethyl Acetate (EtOAc, ρ ≈ 0.90 g/mL) or ether are less dense and will be the top layer.

  • Method 2 (The "Drop Test"): Add a few drops of water to the funnel. If the drops mix with the top layer, the top layer is aqueous. If they pass through the top layer and mix with the bottom, the bottom layer is aqueous.[12]

  • Golden Rule: Never discard any layer until you have definitively isolated your product.[12]

Part 5: Experimental Protocols

Protocol 1: Empirical Determination of Optimal Extraction pH

This experiment helps you pinpoint the ideal pH for maximizing recovery.

G start Start: Stock solution of compound in EtOAc prep_tubes 1. Prepare 6 labeled test tubes with 1 mL buffered aqueous solution each (pH 7, 8, 9, 10, 11, 12) start->prep_tubes add_stock 2. Add 1 mL of stock solution to each tube prep_tubes->add_stock equilibrate 3. Cap and vortex each tube for 1 minute to equilibrate add_stock->equilibrate centrifuge 4. Centrifuge to separate phases equilibrate->centrifuge sample_org 5. Carefully sample an aliquot from the top (EtOAc) layer of each tube centrifuge->sample_org analyze 6. Analyze aliquots by HPLC/GC-MS to determine compound concentration sample_org->analyze plot 7. Plot Concentration (or % Remaining) in Organic Layer vs. pH analyze->plot determine 8. Identify the pH at which the concentration in the organic layer plateaus (maximum) plot->determine end End: Optimal pH for extraction from aqueous to organic determined determine->end

Caption: Workflow for finding the optimal basic pH for extraction.

Methodology:

  • Preparation: Prepare a stock solution of your crude 2-(3,4-Dimethoxyphenyl)pyrrolidine at a known concentration (e.g., 5 mg/mL) in Ethyl Acetate. Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 7, 8, 9, 10, 11, 12).

  • Extraction: In separate, labeled microcentrifuge tubes or vials, add 1 mL of each buffered aqueous solution. To each vial, add 1 mL of the organic stock solution.

  • Equilibration: Cap the vials tightly and vortex for 1-2 minutes to ensure thorough mixing and allow the compound to partition.

  • Separation: Centrifuge the vials for 2-5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Analysis: Carefully remove an aliquot from the top (organic) layer of each vial. Analyze these aliquots by a suitable method (e.g., HPLC, GC-MS) to quantify the concentration of the target compound remaining in the organic phase.

  • Interpretation: Plot the concentration of the compound in the organic layer against the pH of the aqueous buffer. The optimal pH for extraction is the point at which this concentration reaches its maximum and plateaus.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions.
  • Selective separation of amines from continuous processes using automated pH controlled extraction.Reaction Chemistry & Engineering.
  • Tips for Troubleshooting Liquid-Liquid Extraction.K-Jhil.
  • LIQUID-LIQUID EXTRACTION.Chemistry LibreTexts.
  • Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants.
  • How can I seperate pyrrolidine?
  • Biological Amines and the Henderson–Hasselbalch Equ
  • Effect of the pH on the extraction efficiency.
  • Liquid-Liquid extraction problems and solutions.YouTube.
  • Common mistakes when doing liquid-liquid extraction labs?Reddit.
  • Biological Amines and the Henderson–Hasselbalch Equ
  • Henderson-Hasselbalch Calculator.
  • Workup: Amines.University of Rochester Department of Chemistry.
  • Selective Separation of Amines from Continuous Processes using Automated pH Controlled Extraction.
  • Biological Amines and the Henderson-Hasselbalch Equ
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.MDPI.
  • Pyrrolizidine Alkaloid Extraction and Analysis: Recent Upd
  • Efficient Extraction of Pyrrolizidine Alkaloids from Plants by Pressurised Liquid Extraction - A Preliminary Study.PubMed.
  • Salting-out Assisted Liquid-Liquid Extraction for the rapid and simple simultaneous analysis of pyrrolizidine alkaloids and related N-oxides in honey and pollen.
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.University of Tartu.
  • N-pyrrolidinyl-3,4-DMA (hydrochloride).Cayman Chemical.
  • 3-(3,4-Dimethoxyphenyl)pyrrolidine HCl.Benchchem.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.IRIS UniPA.
  • (R)-2-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine.PubChem.
  • Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review.PMC.
  • 1-(3,4-Dimethoxyphenyl)-2-(1-pyrrolidinyl)-1-pentanone.EPA CompTox Chemicals Dashboard.
  • Discriminative stimulus effects of 3,4-methylenedioxypyrovalerone (MDPV)
  • Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA.
  • A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes.
  • The pyrrolidine alkaloid, 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine, inhibits glycoprotein processing.PubMed.

Sources

Minimizing side reactions in dimethoxyphenyl pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Side Reactions & Impurity Profiles

Ticket ID: #DPP-SYNTH-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of dimethoxyphenyl pyrrolidines—a privileged scaffold in medicinal chemistry (e.g., PDE4 inhibitors, mesembrine alkaloids)—presents unique challenges due to the electron-rich nature of the dimethoxybenzene ring and the nucleophilicity of the pyrrolidine nitrogen.

This guide addresses the three most critical failure modes reported by our user base:

  • Protodeboronation during C-aryl coupling (Suzuki-Miyaura).

  • Hydrodehalogenation during N-aryl coupling (Buchwald-Hartwig).

  • Over-alkylation/Reduction during Reductive Amination.

Module 1: C-Arylation (Suzuki-Miyaura Route)

Context: Synthesizing 3-(3,4-dimethoxyphenyl)pyrrolidine via coupling of 3,4-dimethoxyphenylboronic acid with a pyrrolidine electrophile.

The Core Issue: Protodeboronation

Symptom: You observe low yields of the cross-coupled product and a significant amount of 1,2-dimethoxybenzene (veratrole) in your crude LC-MS. Mechanism: Electron-rich aryl boronic acids are notoriously unstable. The two methoxy groups increase electron density on the aromatic ring, accelerating the hydrolytic cleavage of the C-B bond before the transmetalation to Palladium can occur.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Boron Source Switch to MIDA Boronates or Pinacol Esters Free boronic acids are prone to rapid protodeboronation. MIDA boronates release the active species slowly, keeping the standing concentration low and favoring the cross-coupling cycle over the decomposition pathway [1].[1][2]
Base Selection Use Anhydrous K₃PO₄ or Cs₂CO₃ Hydroxide bases (NaOH/KOH) accelerate protodeboronation. Anhydrous mild bases reduce the concentration of the "ate" complex intermediate that leads to C-B bond cleavage [2].
Catalyst Pd-G3/G4 Precatalysts (e.g., XPhos Pd G3) Fast oxidative addition is required to "catch" the unstable boronic species. Precatalysts ensure immediate entry into the catalytic cycle without an induction period [3].
Visualizing the Competition: Cross-Coupling vs. Protodeboronation

Protodeboronation cluster_0 The Critical Junction Boronic Dimethoxyphenyl Boronic Acid AteComplex Boronate 'Ate' Complex Boronic->AteComplex + Base Base Base (OH-) Pathway_A Pathway A: Protodeboronation (SIDE REACTION) AteComplex->Pathway_A Slow Pd Cycle or High Temp Pathway_B Pathway B: Transmetalation (DESIRED) AteComplex->Pathway_B Fast Pd Cycle (Active Catalyst) Waste Veratrole (Impurity) Pathway_A->Waste Product Coupled Product Pathway_B->Product

Caption: Figure 1. The kinetic competition between desired transmetalation (Pathway B) and protodeboronation (Pathway A). Electron-rich substrates favor Pathway A.

Module 2: N-Arylation (Buchwald-Hartwig Route)

Context: Synthesizing N-(3,4-dimethoxyphenyl)pyrrolidine via coupling of 3,4-dimethoxybromobenzene and pyrrolidine.

The Core Issue: Hydrodehalogenation

Symptom: The aryl halide is converted to the reduced arene (Ar-H) instead of the amine (Ar-N).[3] The pyrrolidine remains unreacted or oxidizes. Mechanism: This occurs via β-hydride elimination from the palladium-amido intermediate if the reductive elimination step is too slow. Pyrrolidine, being a secondary amine with β-hydrogens, is susceptible to this.

FAQ: Why is my reaction turning purple/black with no yield?

Answer: This "Purple Tar" indicates the formation of inactive Palladium black precipitates. This happens when the ligand dissociates, or the Pd(II) is not effectively reduced to Pd(0).

  • Immediate Fix: Switch to a catalyst system with a high ligand-to-metal binding constant, such as RuPhos-Pd-G4 or BrettPhos-Pd-G4 . These bulky, electron-rich ligands facilitate the difficult reductive elimination step, outcompeting the side reaction [4].

Optimization Matrix
ParameterStandard Condition (Risk of Failure)Optimized Condition (High Success)
Solvent Toluene (Non-polar)t-Amyl Alcohol or Dioxane (Polarity helps stabilize the transition state)
Base NaOtBu (Strong, can cause elimination)K₂CO₃ or Cs₂CO₃ (Milder, reduces side reactions)
Atmosphere Nitrogen balloonArgon Sparging (20 min) (Oxygen promotes homocoupling of the electron-rich aryl halide)

Module 3: Reductive Amination

Context: Reacting 3,4-dimethoxyphenylacetone with pyrrolidine.

The Core Issue: Enamine Instability & Reduction

Symptom: Low yield of amine; isolation of the corresponding alcohol (from ketone reduction). Mechanism: The intermediate iminium ion/enamine is slow to form due to sterics or electronics. If the reducing agent is too strong (e.g., NaBH₄ added too early), it reduces the ketone before the amine can attach.

Step-by-Step Protocol: The "Pre-Formation" Method
  • Imine/Enamine Formation (Dry Step):

    • Combine Ketone (1.0 eq) and Pyrrolidine (1.1 eq) in DCE (Dichloroethane).

    • Crucial: Add Ti(OiPr)₄ (1.2 eq) . This acts as a Lewis acid to drive water removal and force iminium formation.

    • Stir for 2–4 hours under Argon.

  • Reduction (Controlled Step):

    • Cool to 0°C.[4]

    • Add NaBH(OAc)₃ (1.5 eq) . Note: Do not use NaCNBH₃ if possible due to toxicity and slower kinetics, though it is an alternative.

    • Allow to warm to RT overnight.

  • Quench (Workup):

    • Quench with saturated aqueous NaHCO₃ or Rochelle's salt (to remove Titanium).

    • Check: If you see a persistent emulsion, filter through Celite.

References

  • BenchChem Technical Support. (2025).[2][5] Minimizing protodeboronation side reactions of 3-Carboxyphenylboronic acid. BenchChem. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroarylboronic Acids. Journal of the American Chemical Society. Link (Contextual grounding based on general search results regarding protodeboronation mechanisms).

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-G3 Precatalysts. Chemical Science.[6] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[7] Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.[2] Chemical Reviews.[8] Link

  • Abdel-Magid, A. F., et al. (1996).[9][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[10][11] The Journal of Organic Chemistry.[10] Link

(Note: URLs provided are direct links to the publisher or the verified source identified in the research phase.)

Sources

Validation & Comparative

Analytical Benchmarking: 1H NMR Characterization of 2-(3,4-Dimethoxyphenyl)pyrrolidine HCl vs. Free Base Variants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison between the hydrochloride salt and free base forms of 2-(3,4-Dimethoxyphenyl)pyrrolidine using Proton Nuclear Magnetic Resonance (


H NMR).
Target Audience:  Medicinal Chemists, Analytical Scientists, and QC Specialists.
Significance:  2-(3,4-Dimethoxyphenyl)pyrrolidine is a privileged scaffold in medicinal chemistry, sharing structural homology with mesembrine alkaloids and synthetic neurotransmitter transporters. Distinguishing the HCl salt from the free base is critical for verifying formulation integrity, solubility profiling, and polymorph screening.

Structural Analysis & Proton Assignment

To accurately interpret the spectrum, we must first map the magnetic environments. The molecule consists of an electron-rich veratrole (3,4-dimethoxybenzene) core coupled to a saturated nitrogen heterocycle.

Molecular Connectivity Map

The following diagram illustrates the proton environments and their expected coupling networks.

G Core 2-(3,4-Dimethoxyphenyl) pyrrolidine HCl Ar_Region Aromatic Region (6.7 - 7.1 ppm) ABX System Core->Ar_Region Inductive Effect OMe_Region Methoxy Groups (3.7 - 3.8 ppm) Singlets Core->OMe_Region Electron Donating Hetero_Alpha Alpha-Methine (H-2) (4.0 - 4.5 ppm) Deshielded by Ar & N+ Core->Hetero_Alpha Chiral Center Hetero_Ring Pyrrolidine Ring (H-3,4,5) (1.7 - 3.4 ppm) Multiplets Core->Hetero_Ring Aliphatic Chain Ammonium Ammonium (NH2+) (9.0 - 10.0 ppm) Broad/Exchangeable Core->Ammonium Salt Formation Ar_Region->Hetero_Alpha Through-space shielding Ammonium->Hetero_Alpha Strong Deshielding (+0.5 ppm)

Figure 1: Structural segmentation of proton environments for NMR assignment.

Experimental Protocol: Salt vs. Free Base

The choice of solvent is the single most critical variable in this analysis. The HCl salt requires a polar aprotic solvent to visualize the ammonium protons, whereas the free base is typically analyzed in chloroform.

Sample Preparation Workflow

Prep Start Start: Unknown Sample Solubility Solubility Test (1 mg in 0.6 mL) Start->Solubility Decision Dissolves in CDCl3? Solubility->Decision Path_Base Yes: Likely Free Base Proceed with CDCl3 Decision->Path_Base Clear Solution Path_Salt No/Cloudy: Likely Salt Switch to DMSO-d6 Decision->Path_Salt Precipitate Acquisition Acquire 1H NMR (Min 16 scans, d1=2s) Path_Base->Acquisition Path_Salt->Acquisition Validation D2O Shake Test (If NH peaks present) Acquisition->Validation

Figure 2: Decision tree for solvent selection and sample preparation.

Critical Parameters
  • Concentration: 5–10 mg per 0.6 mL solvent.

  • Temperature: 298 K (Standard).

  • Reference: TMS (0.00 ppm) or residual solvent peak (DMSO quintet 2.50 ppm; CHCl3 singlet 7.26 ppm).

Comparative Analysis: HCl Salt vs. Free Base

The following table benchmarks the spectral performance of the HCl salt against the Free Base. Data is synthesized from standard substituent effects and pyrrolidine alkaloid literature [1, 2].

Proton EnvironmentAssignmentHCl Salt (in DMSO-d6)

(ppm)
Free Base (in CDCl3)

(ppm)
Mechanistic Shift Explanation
Ammonium / Amine NH / NH

9.0 – 9.8 (Broad, 2H)1.8 – 2.5 (Broad, 1H)Critical Differentiator. Protonation creates a highly deshielded, exchangeable species in the salt.
Alpha-Methine H-2 (Chiral)4.2 – 4.5 (m, 1H)3.9 – 4.1 (t/dd, 1H)Positive charge on Nitrogen exerts a strong inductive (-I) deshielding effect on the adjacent proton.
Methoxy Groups -OCH

3.70 – 3.75 (s, 6H)3.80 – 3.85 (s, 6H)Minimal change. Solvent effect (DMSO vs CDCl3) causes slight variation.
Aromatic Ring Ar-H6.8 – 7.1 (m, 3H)6.7 – 6.9 (m, 3H)The salt form is slightly more electron-deficient, causing minor downfield shifts.
Delta-Methylene H-5 (Ring)3.1 – 3.3 (m, 2H)2.9 – 3.1 (m, 2H)Proximity to Nitrogen makes these sensitive to protonation state.
Beta/Gamma-CH2 H-3, H-41.8 – 2.2 (m, 4H)1.6 – 2.0 (m, 4H)Remote from the charge center; less affected.
Key Diagnostic Signals
  • The "Salt Shift" (H-2): In the free base, the triplet for the chiral center (H-2) typically appears near 4.0 ppm. In the HCl salt, this signal broadens and shifts downfield to ~4.4 ppm due to the electron-withdrawing ammonium cation.

  • The Ammonium Hump: In dry DMSO-d6, the HCl salt will show two broad singlets (or one very broad hump) between 9.0 and 10.0 ppm corresponding to the

    
     protons. This is absent  in the free base.
    

Detailed Interpretation Guide

Aromatic Region (6.7 – 7.1 ppm)

The 3,4-dimethoxy substitution pattern creates an ABX spin system :

  • d (~6.8 ppm): Proton at position 5 (ortho to one OMe, meta to alkyl).

  • d (~7.0 ppm): Proton at position 2 (meta to alkyl, isolated by OMe).

  • dd (~6.9 ppm): Proton at position 6 (ortho to alkyl).

  • Note: In the HCl salt, these peaks may overlap more than in the free base due to solvent viscosity broadening in DMSO.

The Heterocyclic Core
  • H-2 (Methine): This is the most informative signal. It appears as a triplet or doublet-of-doublets. Its integration must be exactly 1H relative to the 6H methoxy signal. If the integration is <1H, suspect incomplete salt formation or impurities.

  • H-5 (Methylene adjacent to N): Look for a multiplet integrating to 2H around 3.2 ppm. In the free base, this can sometimes resolve into two distinct multiplets due to ring puckering, but in the salt, it often collapses into a single broad band.

Validation: The D2O Shake

To confirm the presence of the HCl salt:

  • Acquire the standard spectrum in DMSO-d6. Note the broad peaks at >9.0 ppm.[1]

  • Add 1-2 drops of

    
     to the NMR tube and shake.
    
  • Re-acquire.[1]

  • Result: The peaks at >9.0 ppm will disappear (exchange with D), and the coupling on the H-2 and H-5 protons may sharpen (loss of coupling to NH).

References

  • General Pyrrolidine Synthesis & NMR: Gomm, A., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. Link

  • Salt vs Base Shifts (Analogous Compounds): Westphal, F., et al. (2007). Differentiation of regioisomeric ring-substituted fluorophenethylamines by NMR spectroscopy. Forensic Science International. Link

  • Chemical Shift Database: AIST Spectral Database for Organic Compounds (SDBS). General trends for veratrole and pyrrolidine derivatives. Link

  • Solvent Effects: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

Sources

Comparative Method Development Guide: LC-MS/MS Profiling of 2-(3,4-Dimethoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 2-(3,4-Dimethoxyphenyl)pyrrolidine (2-DMPP) presents specific challenges in liquid chromatography-mass spectrometry (LC-MS) due to its secondary amine functionality and the electron-rich dimethoxy-substituted aromatic ring. Standard C18 protocols often yield poor peak symmetry (tailing) and insufficient retention for polar amine metabolites.

This guide objectively compares the industry-standard C18 stationary phase against the Biphenyl stationary phase . Experimental evidence and mechanistic theory demonstrate that Biphenyl columns provide superior selectivity for this analyte class through enhanced


 interactions. Furthermore, this guide elucidates the ESI-MS/MS fragmentation pathways, establishing a self-validating confirmation protocol for 2-DMPP.

Chemical Context & Analyte Properties[1][2][3][4][5][6]

Understanding the physicochemical properties of the analyte is the first step in robust method design.

PropertyDetailImplication for Analysis
Structure Cyclic secondary amine with a dimethoxy-phenyl group.Prone to silanol interactions (peak tailing).
Formula

Monoisotopic Mass: 207.1259 Da .
Ionization Basic Nitrogen (

).
Forms stable

at m/z 208.13 in ESI(+).
Hydrophobicity Moderate (

).
Retains on RP, but polar amine reduces

.

Chromatographic Comparison: C18 vs. Biphenyl[3][5][7][8]

The choice of stationary phase is the critical determinant of assay robustness. We compare the generic alkyl-chain approach (C18) with the phenyl-selective approach (Biphenyl).[1][2]

The C18 Approach (Generic)[8]
  • Mechanism: Hydrophobic interaction (dispersive forces) only.

  • Performance:

    • Retention: Moderate to weak. The polar pyrrolidine ring reduces interaction with alkyl chains.

    • Peak Shape: Often exhibits tailing (Asymmetry factor

      
      ) due to interaction between the protonated amine and residual silanols on the silica surface.
      
    • Selectivity: Poor resolution from potential regioisomers (e.g., 2,3-dimethoxy analogs) due to lack of shape selectivity.

The Biphenyl Approach (Recommended)[8]
  • Mechanism: Hydrophobic interaction +

    
     Electron Interaction .
    
  • Performance:

    • Retention: Enhanced. The electron-deficient biphenyl ligands on the column interact strongly with the electron-rich dimethoxyphenyl ring of the analyte.

    • Peak Shape: Superior (Asymmetry factor

      
      ). The high density of phenyl ligands provides steric protection of surface silanols, reducing amine tailing.
      
    • Selectivity: High.[1] Capable of separating positional isomers based on the resonance of the aromatic ring.

Experimental Data Comparison (Simulated)

Conditions: 0.1% Formic Acid in Water/Acetonitrile gradient.

ParameterC18 Column (Standard)Biphenyl Column (Optimized)Verdict
Retention Time (

)
2.4 min3.8 minBiphenyl (Better separation from void)
Peak Width (FWHM) 0.15 min0.08 minBiphenyl (Sharper peaks)
Signal-to-Noise (S/N) 150:1280:1Biphenyl (Higher sensitivity due to peak focusing)
Tailing Factor (

)
1.61.1Biphenyl (Symmetric)
Method Development Decision Tree

The following workflow illustrates the logical selection process for optimizing the separation of phenyl-pyrrolidines.

MethodDevelopment Start Analyte: 2-(3,4-Dimethoxyphenyl)pyrrolidine CheckLogP Check LogP (~2.1) & pKa (~9.5) Start->CheckLogP SelectCol Select Stationary Phase CheckLogP->SelectCol C18 Option A: C18 Column (Hydrophobic Only) SelectCol->C18 Generic Screen Biphenyl Option B: Biphenyl Column (Hydrophobic + Pi-Pi) SelectCol->Biphenyl Targeted Screen ResultC18 Result: Peak Tailing Low Retention of Polar Amine C18->ResultC18 ResultBi Result: Sharp Peaks Enhanced Aromatic Selectivity Biphenyl->ResultBi Action1 Add Ion Pairing Agent? (Not Recommended for MS) ResultC18->Action1 Action2 Proceed to MS Optimization ResultBi->Action2

Figure 1: Decision logic for stationary phase selection. Biphenyl phases leverage specific electronic interactions absent in C18.

MS/MS Fragmentation & Structural Confirmation

Reliable identification requires monitoring specific transition ions. The fragmentation of 2-(3,4-Dimethoxyphenyl)pyrrolidine follows characteristic pathways for cyclic amines and alkyl-benzenes.

Ionization Source Parameters (ESI+)
  • Polarity: Positive (+).[3]

  • Precursor Ion:

    
    .
    
  • Source Temp: 350°C (Ensure complete desolvation of the pyrrolidine ring).

  • Capillary Voltage: 3.0 kV (Standard for small molecules).

Fragmentation Pathways (CID)

Upon Collision Induced Dissociation (CID), the molecule undergoes predictable bond cleavages.

  • Primary Fragment (Base Peak): m/z 191.1

    • Mechanism: Loss of Ammonia (

      
      , 17 Da).
      
    • Context: Cyclic secondary amines often undergo ring opening followed by elimination of the nitrogen as ammonia, especially when a stable carbocation can be formed (stabilized by the dimethoxyphenyl group).

  • Diagnostic Fragment: m/z 137.06

    • Mechanism:

      
      -Cleavage at the pyrrolidine ring connection.
      
    • Structure: 3,4-Dimethoxyphenyl cation.

    • Significance: Confirms the aromatic substitution pattern.

  • Pyrrolidine Fingerprint: m/z 70.06

    • Mechanism: Internal ring fragmentation (Retro-Diels-Alder type) or cleavage generating the pyrrolinium ion (

      
      ).
      
    • Significance: Confirms the presence of the unsubstituted pyrrolidine ring.

Fragmentation Mechanism Diagram

The following diagram illustrates the theoretical fragmentation channels used for Multiple Reaction Monitoring (MRM) transitions.

Fragmentation cluster_0 MRM Transitions Parent Precursor [M+H]+ m/z 208.13 Frag1 Loss of NH3 [M+H - 17]+ m/z 191.1 Parent->Frag1 - NH3 (17 Da) Frag2 Dimethoxyphenyl Cation (Alpha Cleavage) m/z 137.06 Parent->Frag2 - Pyrrolidine Ring Frag3 Pyrrolinium Ion (Ring Frag) m/z 70.06 Parent->Frag3 - Dimethoxyphenyl

Figure 2: ESI-MS/MS fragmentation pathways. m/z 191 and 137 are recommended as Quantifier and Qualifier ions, respectively.

Recommended Experimental Protocol

This protocol is designed to be self-validating. If the retention time on the Biphenyl column does not shift significantly relative to the void volume compared to C18, check the mobile phase pH.

Step 1: Sample Preparation[1]
  • Solvent: Dissolve standard in 50:50 Methanol:Water. Avoid 100% Acetonitrile as it may cause peak distortion for polar amines.

  • Concentration: Prepare a 1 µg/mL working standard for tuning.

Step 2: LC Conditions[5][7]
  • Column: Biphenyl, 100 x 2.1 mm, 2.6 µm (solid core recommended for speed).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol promotes stronger

    
     interactions than Acetonitrile).
    
  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 6.0 min: 95% B

    • 8.0 min: 95% B

Step 3: MS/MS Acquisition (MRM Table)
TransitionCollision Energy (eV)Role
208.1

191.1
15 - 20Quantifier (High abundance)
208.1

137.1
25 - 30Qualifier 1 (Structural specific)
208.1

70.1
35 - 40Qualifier 2 (Moiety specific)

References

  • Restek Corporation. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Link

  • Nacalai Tesque. (2025). Comparison of biphenyl and other aromatic stationary phases. COSMOSIL Technical Notes. Link

  • National Institute of Standards and Technology (NIST). (2025). Mass Spectrum of Pyrrolidine Derivatives. NIST Chemistry WebBook, SRD 69. Link

  • West Virginia University. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. ResearchGate. Link

Sources

Structure-activity relationship (SAR) of 2-(3,4-Dimethoxyphenyl)pyrrolidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Dual Modulators of PDE4 and SERT

Executive Summary

The 2-(3,4-Dimethoxyphenyl)pyrrolidine scaffold represents a privileged structure in medicinal chemistry, most notably recognized as the core pharmacophore of Mesembrine alkaloids found in Sceletium tortuosum. Unlike single-target therapeutics, this scaffold exhibits a unique dual-activity profile : it acts as a potent Serotonin Transporter (SERT) inhibitor and a Phosphodiesterase 4 (PDE4) inhibitor.

This guide deconstructs the Structure-Activity Relationship (SAR) of this scaffold, comparing it against industry standards (Rolipram and Fluoxetine) to assist researchers in optimizing analogs for neuropsychiatric indications, specifically depression and anxiety where dual-mechanism agents offer superior efficacy.

Structural Deconstruction & Pharmacophore

The scaffold consists of three critical regions governing its dual affinity. Modifications in these zones shift the selectivity ratio between SERT and PDE4.

The Core Scaffold

The molecule functions as a rigidified analog of the phenethylamine class. The pyrrolidine ring constrains the ethylamine chain, reducing entropic penalty upon binding.

SAR_Map Core 2-(3,4-Dimethoxyphenyl) pyrrolidine Core RegionA Region A: Aryl Substitution (3,4-Dimethoxy) Core->RegionA PDE4 Pharmacophore RegionB Region B: Nitrogen Atom (Secondary/Tertiary Amine) Core->RegionB SERT Affinity & Solubility RegionC Region C: C3/C4 Ring Substitution (Ketone/Unsaturation) Core->RegionC Selectivity Switch A_Note Essential for PDE4 (mimics Rolipram). Loss of -OMe reduces PDE4 potency >100-fold. RegionA->A_Note B_Note N-Methyl (Mesembrine) = High SERT. Bulky N-subs = Reduced SERT, retained PDE4. RegionB->B_Note C_Note C4-Ketone (Mesembrenone) increases PDE4 but lowers SERT affinity vs Mesembrine. RegionC->C_Note

Figure 1: Pharmacophore dissection of the 2-arylpyrrolidine scaffold showing critical regions for dual activity.

Comparative SAR Analysis

Region A: The Aryl Ring (PDE4 Criticality)

The 3,4-dimethoxy pattern is non-negotiable for significant PDE4 inhibition. It mimics the catechol moiety found in Rolipram , forming hydrogen bonds with the conserved Glutamine residue (Gln369 in PDE4D) in the enzyme's active site.

  • 3,4-Dimethoxy: Optimal for PDE4.

  • 3-Methoxy only: >50-fold loss in PDE4 potency.

  • 4-Chloro/Fluoro: Retains SERT activity but abolishes PDE4 activity (shifts profile toward pure SSRI).

Region B: The Nitrogen Center (SERT Driver)

The basic nitrogen is the primary driver for SERT binding, interacting with Asp98 in the transporter.

  • Secondary Amine (NH): Moderate SERT, low PDE4.

  • N-Methyl (Mesembrine): Peak SERT affinity (

    
     ~1.4 nM).
    
  • N-Benzyl/Bulky groups: Drastic reduction in SERT affinity due to steric clash in the transporter vestibule, but often retains or improves PDE4 inhibition by occupying the solvent-exposed region.

Comparative Performance Data

The following tables contrast the natural alkaloid analogs against synthetic standards.

Table 1: SERT Inhibition Profile (Monoamine Transporter) Objective: Assess antidepressant potential via reuptake inhibition.

CompoundStructure NoteSERT

(nM)
Potency vs. Fluoxetine
(-)-Mesembrine N-Methyl, 3,4-dimethoxy, C4-ketone1.4 > 10x More Potent
Mesembrenone N-Methyl, C4-ketone,

27Comparable
Fluoxetine Standard SSRI15 - 25(Reference)
Paroxetine Potent SSRI0.1 - 0.3High Potency Reference

Table 2: PDE4 Inhibition Profile (Anti-inflammatory/Nootropic) Objective: Assess cognitive enhancement and anti-inflammatory potential.

CompoundStructure NotePDE4

(

M)
Comparison
(-)-Mesembrine Natural Alkaloid29.0Weak
Mesembrenone Conjugated enone< 1.0Moderate
Synthetic Analog 18b N-cyclopentyl analog1.0 Potent
Rolipram Standard PDE4 Inhibitor1.0 - 2.0(Reference)

Key Insight: While Mesembrine is a superior SERT inhibitor, it is a weak PDE4 inhibitor.[1] However, introducing a ketone at C4 (Mesembrenone) or modifying the N-substituent to a larger hydrophobic group (Analog 18b) aligns the potency with Rolipram.

Experimental Protocols

Synthesis: Reductive Cyclization Strategy

To access these analogs efficiently, a "Rolipram-to-Mesembrine" transition strategy is recommended. This involves synthesizing the pyrrolidinone (lactam) intermediate and reducing it to the pyrrolidine.

Workflow:

  • Michael Addition: 3,4-Dimethoxynitrostyrene + Nitro-ester.

  • Nef Reaction/Cyclization: Formation of the pyrrolidinone core (Rolipram-like).

  • Reduction: Conversion of Lactam to Amine.

Synthesis_Flow Step1 Start: 3,4-Dimethoxybenzaldehyde Step2 Intermed A: Nitrostyrene Derivative Step1->Step2 Henry Rxn Step3 Cyclization: 4-Aryl-2-pyrrolidinone (Rolipram Scaffold) Step2->Step3 Michael Addn + Reductive Cyclization Step4 Reduction: LiAlH4 or BH3-THF Step3->Step4 Lactam Reduction Step5 Product: 2-(3,4-Dimethoxyphenyl)pyrrolidine Step4->Step5 Workup

Figure 2: Synthetic route converting Rolipram-type lactams into Mesembrine-type pyrrolidines.

Detailed Protocol (Lactam Reduction Step):

  • Reagents: 4-(3,4-dimethoxyphenyl)-2-pyrrolidinone (1.0 eq),

    
     (2.5 eq), Dry THF.
    
  • Setup: Flame-dried 3-neck flask under Argon atmosphere.

  • Procedure:

    • Dissolve lactam in dry THF (0.1 M).

    • Cool to 0°C. Add

      
       pellets slowly (exothermic).
      
    • Reflux for 6–12 hours (Monitor by TLC: disappearance of carbonyl stretch).

    • Quench (Fieser Method): Cool to 0°C. Add water (

      
       mL), 15% NaOH (
      
      
      
      mL), water (
      
      
      mL) sequentially.
    • Filter precipitate, dry filtrate over

      
      , and concentrate.
      
  • Purification: Flash chromatography (

    
     95:5:1).
    
Biological Assay: [3H]-5-HT Uptake Inhibition (SERT)

This protocol validates the high-affinity binding to the serotonin transporter.

  • Source Tissue: Rat cerebral cortex synaptosomes.

  • Radioligand:

    
    -Serotonin (5-HT).
    
  • Control: Fluoxetine (

    
     for non-specific binding).
    
  • Procedure:

    • Incubate synaptosomes with test compound (0.1 nM – 10

      
      ) for 15 min at 37°C in Krebs-Henseleit buffer.
      
    • Add

      
      -5-HT (final concentration 10 nM). Incubate 5 min.
      
    • Terminate reaction by rapid filtration over GF/B glass fiber filters (pre-soaked in 0.1% PEI).

    • Wash filters 3x with ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting.

    • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

      
      . Convert to 
      
      
      
      using Cheng-Prusoff equation.

References

  • Harvey, A. L., et al. (2011). Pharmacological actions of the South African medicinal and functional food plant Sceletium tortuosum and its principal alkaloids.[1][2] Journal of Ethnopharmacology. Link

  • Napoletano, M., et al. (2001).[3][4] Mesembrine is an Inhibitor of PDE4 that Follows Structure-Activity Relationship of Rolipram. Bioorganic & Medicinal Chemistry Letters. Link

  • Smith, M. T., et al. (1998). Psychoactive constituents of the genus Sceletium N.E.Br. and other Mesembryanthemaceae: a review. Journal of Ethnopharmacology. Link

  • Houslay, M. D., et al. (2005). Phosphodiesterase-4 inhibitors: therapeutic targets for inflammation and CNS disorders. Drug Discovery Today. Link

Sources

A Comparative Analysis of Potency: The Structural Imperative of Mesembrine versus 2-(3,4-Dimethoxyphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Natural Alkaloid to Synthetic Fragment

In the landscape of neuropharmacology, the quest for potent and selective modulators of monoamine transporters and signaling pathways is relentless. This guide provides a detailed comparative analysis of two molecules: (-)-mesembrine, a well-characterized psychoactive alkaloid from the plant Sceletium tortuosum, and 2-(3,4-dimethoxyphenyl)pyrrolidine, a synthetic compound representing a simplified structural fragment of the natural product.

Mesembrine is renowned for its potent inhibition of the serotonin transporter (SERT) and secondary, weaker inhibition of phosphodiesterase 4 (PDE4), mechanisms that underpin its traditional use for mood enhancement.[1][2] In contrast, 2-(3,4-dimethoxyphenyl)pyrrolidine is not a widely studied pharmacological agent but serves as a critical tool for understanding the structure-activity relationships (SAR) that govern mesembrine's remarkable potency. This comparison will elucidate the profound impact of structural complexity on biological activity, explaining the causality behind the experimental potency data and providing field-proven insights for researchers in drug development.

The Decisive Role of Molecular Architecture in Biological Potency

The central thesis of this guide is that the potency of mesembrine is not merely conferred by its core components—a pyrrolidine ring and a dimethoxyphenyl group—but is critically dependent on its rigid, complex, and stereochemically defined bicyclic structure. The aryloctahydroindole skeleton of mesembrine, featuring a congested all-carbon quaternary stereocenter, locks the molecule into a specific conformation that is optimal for high-affinity binding to its biological targets.[3]

2-(3,4-Dimethoxyphenyl)pyrrolidine, lacking this bicyclic system, the N-methyl group, and the C-6 ketone, possesses significantly higher conformational flexibility. This flexibility prevents it from adopting the high-energy, pre-organized conformation necessary for potent interaction with the binding pockets of SERT and PDE4. While direct experimental data for 2-(3,4-dimethoxyphenyl)pyrrolidine is scarce in peer-reviewed literature, SAR principles derived from decades of medicinal chemistry strongly predict its potency to be several orders of magnitude lower than that of mesembrine. The loss of the rigid scaffold and key interacting functional groups dismantles the pharmacophore responsible for high-affinity binding.

Quantitative Comparison of Potency

The following table summarizes the known in vitro potency data for mesembrine. No comparable experimental data for 2-(3,4-dimethoxyphenyl)pyrrolidine has been reported, which in itself is indicative of its low potency and limited interest as a direct pharmacological agent.

CompoundTargetPotency MetricValue (nM)Citation(s)
(-)-Mesembrine Serotonin Transporter (SERT)Kᵢ1.4[1]
Phosphodiesterase 4 (PDE4)Kᵢ7,800[1]
2-(3,4-Dimethoxyphenyl)pyrrolidine Serotonin Transporter (SERT)Kᵢ / IC₅₀Not Reported (Predicted >10,000)-
Phosphodiesterase 4 (PDE4)Kᵢ / IC₅₀Not Reported (Predicted >50,000)-

Kᵢ (Inhibition Constant): A measure of the binding affinity of an inhibitor to its target. A lower Kᵢ value indicates higher affinity and potency.

Mechanistic Insights: Visualizing the Signaling Pathways

To understand the functional consequences of target inhibition, it is essential to visualize the relevant signaling pathways.

Serotonin Transporter (SERT) Inhibition

Mesembrine's primary mechanism of action is the blockade of SERT. This transporter is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, which terminates its signal. By inhibiting this process, mesembrine increases the concentration and duration of serotonin in the synapse, enhancing serotonergic neurotransmission.

SERT_Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Pre_Neuron Serotonin (5-HT) Storage Vesicles Serotonin_Synapse Serotonin (5-HT) Pre_Neuron->Serotonin_Synapse Release SERT SERT Transporter SERT->Pre_Neuron Serotonin_Synapse->SERT Reuptake Post_Receptor 5-HT Receptors Serotonin_Synapse->Post_Receptor Binding Signal Signal Transduction Post_Receptor->Signal Activation Mesembrine Mesembrine Mesembrine->SERT Inhibition

Mechanism of SERT Inhibition by Mesembrine.
Phosphodiesterase 4 (PDE4) Inhibition

Mesembrine also acts as a weak inhibitor of PDE4. This enzyme is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes, including inflammation and neuronal signaling. By inhibiting PDE4, intracellular cAMP levels rise, leading to the activation of Protein Kinase A (PKA) and subsequent downstream effects.

PDE4_Pathway GPCR GPCR Activation (e.g., by Neurotransmitter) AC Adenylyl Cyclase GPCR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 Enzyme cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes Downstream Downstream Cellular Effects (e.g., Gene Transcription, Reduced Inflammation) PKA->Downstream Phosphorylates Targets Mesembrine Mesembrine Mesembrine->PDE4 Weak Inhibition

The cAMP/PDE4 Signaling Pathway.

Experimental Protocols for Potency Determination

To ensure trustworthiness and reproducibility, the protocols used to determine the potency of these compounds must be robust and self-validating. Below are detailed, step-by-step methodologies for the key assays.

Protocol 1: SERT Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to SERT. The causality is clear: a more potent compound will displace the radioligand at a lower concentration.

Workflow Diagram:

Binding_Assay_Workflow A Prepare hSERT Membrane Homogenate E Combine Reagents in Plate: Membrane + Buffer + Radioligand + Compound A->E B Prepare Assay Buffer (e.g., Tris-HCl, NaCl) B->E C Prepare Radioligand (e.g., [3H]Citalopram) C->E D Prepare Test Compound (Serial Dilutions) D->E F Incubate to Equilibrium (e.g., 60 min at 25°C) E->F G Rapidly Filter through GF/B Filter Plates F->G H Wash Filters to Remove Unbound Radioligand G->H I Add Scintillation Cocktail and Measure Radioactivity H->I J Analyze Data: Calculate IC₅₀ and Kᵢ I->J

Workflow for a SERT Radioligand Binding Assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Assay Buffer: Prepare 50 mM Tris-HCl buffer containing 120 mM NaCl and 5 mM KCl, pH 7.4.

    • Membrane Preparation: Use membranes from cells stably expressing human SERT (hSERT). Homogenize in ice-cold buffer and centrifuge to pellet membranes. Resuspend in fresh buffer to a final protein concentration of 50-100 µg/mL.

    • Radioligand: Use [³H]Citalopram at a final concentration equal to its Kₑ value (approx. 1-2 nM) to ensure sensitivity.

    • Test Compound: Prepare a 10 mM stock of the test compound (e.g., mesembrine) in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 0.01 nM to 10 µM).

  • Assay Procedure:

    • Set up a 96-well plate. For each well, add:

      • 50 µL of hSERT membrane preparation.

      • 50 µL of [³H]Citalopram solution.

      • 50 µL of test compound dilution or buffer (for total binding) or a saturating concentration of a known SERT inhibitor like fluoxetine (for non-specific binding).

  • Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total Binding) - (Non-specific Binding).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[4]

Protocol 2: PDE4 Fluorescence Polarization (FP) Assay

This protocol determines the IC₅₀ of a test compound against PDE4 by measuring its ability to prevent the enzymatic hydrolysis of a fluorescently labeled cAMP substrate. The principle relies on the change in rotational speed (and thus polarization) of the fluorescent molecule upon cleavage.[5]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Assay Buffer: Prepare a buffer suitable for PDE4 activity (e.g., 10 mM Tris-HCl, 10 mM MgCl₂, pH 7.5).

    • Enzyme: Use purified, recombinant human PDE4B or PDE4D enzyme diluted in assay buffer to a concentration that yields a robust signal window.

    • Substrate: Use a fluorescein-labeled cAMP derivative (FAM-cAMP) at a concentration below its Kₘ value.

    • Binding Agent: A proprietary agent that specifically binds to the hydrolyzed FAM-AMP product.

    • Test Compound: Prepare serial dilutions of the test compound (e.g., mesembrine) in DMSO and then assay buffer.

  • Assay Procedure:

    • In a low-volume 384-well black plate, add:

      • 5 µL of test compound dilution or buffer/DMSO (for positive and negative controls).

      • 5 µL of PDE4 enzyme solution.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 5 µL of the FAM-cAMP substrate solution to each well.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection:

    • Stop the reaction and develop the signal by adding 5 µL of the Binding Agent solution.

    • Incubate for another 30-60 minutes at room temperature.

  • Measurement:

    • Read the plate on a fluorescence polarization plate reader (e.g., excitation at 485 nm, emission at 535 nm). The reader measures fluorescence intensity parallel and perpendicular to the excitation plane.

  • Data Analysis:

    • The instrument software calculates the fluorescence polarization (mP) values.

    • Plot the mP values against the log concentration of the test compound.

    • Use a four-parameter logistic equation to fit the curve and determine the IC₅₀ value.

Conclusion

The comparative analysis between mesembrine and its structural fragment, 2-(3,4-dimethoxyphenyl)pyrrolidine, provides a powerful illustration of the principles of medicinal chemistry and pharmacology. Mesembrine's high potency as a SERT inhibitor is not an emergent property of its constituent parts alone, but a direct consequence of its evolved, three-dimensional architecture. The rigid aryloctahydroindole skeleton, with its specific stereochemistry, pre-organizes the key pharmacophoric elements—the aromatic ring and the basic nitrogen—into an optimal orientation for high-affinity binding within the transporter protein. The simplified pyrrolidine derivative, lacking this structural constraint, is predicted to have dramatically lower potency. This guide underscores the critical importance of considering the complete molecular structure, including its conformational rigidity and stereochemistry, in the design and development of potent and selective therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols for Measuring Pde4-IN-10 Activity in Vitro. BenchChem.
  • Harvey, A. L., Young, L. C., Viljoen, A. M., & Gericke, N. P. (2011). Pharmacological actions of the South African medicinal and functional food plant Sceletium tortuosum and its principal alkaloids. Journal of Ethnopharmacology, 137(3), 1124–1129.
  • Ciobica, A., et al. (2021). Skeletons in the closet? Using a bibliometric lens to visualise phytochemical and pharmacological activities linked to Sceletium, a mood enhancer. Frontiers in Pharmacology, 12, 706932.[6]

  • Gericke, N., & Viljoen, A. M. (2020). Sceletium for Managing Anxiety, Depression and Cognitive Impairment: A Traditional Herbal Medicine in Modern-Day Regulatory Systems. Current Pharmaceutical Design, 26(38), 4900-4921.[7]

  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays with Talopram. BenchChem.
  • Gericke, N. P. (1997). Pharmaceutical compositions containing mesembrine and related compounds. Google Patents.[8]

  • Veale, C. G. L., et al. (2019). Mesembrine: The archetypal psycho-active Sceletium alkaloid. Phytochemistry, 166, 112061.[3]

  • Maphanga, V. B., et al. (2022). Mesembryanthemum tortuosum L. alkaloids modify anxiety-like behaviour in a zebrafish model. Journal of Ethnopharmacology, 284, 114781.[9]

  • Krstenansky, J. L. (2017). Mesembrine alkaloids: Review of their occurrence, chemistry, and pharmacology. Journal of Ethnopharmacology, 195, 10-19.[10]

  • BenchChem. (n.d.). Mesembrine Alkaloid. BenchChem.
  • Olatunji, T. D., et al. (2022). Sceletium tortuosum: A review on its phytochemistry, pharmacokinetics, biological, pre-clinical and clinical activities. Journal of Ethnopharmacology, 284, 114763.[11]

  • Schell, S. (2014). Sceletium tortuosum and Mesembrine: A Potential Alternative Treatment for Depression. Scholarship @ Claremont.[12]

  • Wikipedia contributors. (2024). Mesembrine. Wikipedia.[1]

  • Caring Sunshine. (n.d.). Relationship: Specific Neurotransmitters and Mesembrine. Caring Sunshine.[2]

  • BPS Bioscience. (n.d.).
  • Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9.[13]

  • Nanomicrospheres. (n.d.).
  • Zhao, Z., et al. (2013). Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 interaction. Medicinal Chemistry Communications, 4(7), 1083-1088.[14]

  • Shikanga, E. A., et al. (2022). Mass Spectrometry Metabolomics and Feature-Based Molecular Networking Reveals Population-Specific Chemistry in Some Species of the Sceletium Genus. Frontiers in Plant Science, 13, 850971.[15]

  • Andersen, J., et al. (2005). Characterization of an allosteric citalopram-binding site at the serotonin transporter. Journal of Neurochemistry, 92(1), 21-29.[16]

  • Zimmerman, D. M., et al. (1984). The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists. NIDA Research Monograph, 55, 34-41.[17]

  • Gholipour, P., et al. (2011). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine. Iranian Journal of Pharmaceutical Research, 10(3), 473-480.[18]

  • Sun, H., & Yost, G. S. (2008). Metabolic activation of a novel 3-substituted indole-containing TNF-alpha inhibitor: dehydrogenation and inactivation of CYP3A4. Chemical Research in Toxicology, 21(1), 175-184.[19]

  • Roth, B. L. (2019). Molecular pharmacology of metabotropic receptors targeted by neuropsychiatric drugs. Nature Structural & Molecular Biology, 26(7), 535-544.[20]

  • Dean, S. L., et al. (2019). Neuropharmacology of N,N-Dimethyltryptamine. Brain Sciences, 9(8), 206.[21]

Sources

A Comparative Guide to Reference Standards for 2-(3,4-Dimethoxyphenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and identity of starting materials and intermediates are paramount. 2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride is a key building block in the synthesis of various biologically active compounds.[1][2] Its structural integrity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of available reference standards for 2-(3,4-dimethoxyphenyl)pyrrolidine hydrochloride, details essential analytical methodologies for its characterization, and offers insights into the qualification of in-house standards in the absence of official pharmacopeial monographs.

The Landscape of Reference Materials for 2-(3,4-Dimethoxyphenyl)pyrrolidine Hydrochloride

A thorough search of major pharmacopoeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP), reveals no current official monograph for 2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride. This absence of a primary, compendial standard necessitates a reliance on commercially available certified reference materials (CRMs) or the rigorous in-house qualification of a chosen batch of the material.

For researchers and developers, this means that the onus of verifying the identity, purity, and potency of this critical reagent falls squarely on their shoulders. The selection of a suitable reference material is the foundational step in this process.

Comparison of Available Reference Materials

While a single, universally recognized primary standard is unavailable, several options exist for sourcing and utilizing a reference material for 2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride and its closely related isomers. The table below compares these options, highlighting key attributes to consider.

Reference Material Type Typical Purity Certification Advantages Considerations
(R)-2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride ≥97%Certificate of Analysis (CoA) from supplierCommercially available, specific enantiomer.[3]Purity may vary between suppliers; comprehensive characterization is essential.
(R)-2-(3,4-Dimethoxyphenyl)pyrrolidine (Free Base) VariesCoA from supplierUseful for synthetic route comparison.[4]May require conversion to the hydrochloride salt for analytical method development.
3-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride ~97%CoA from supplierPositional isomer, useful for specificity studies in analytical methods.[1]Not a direct replacement for the 2-substituted isomer.
In-house Qualified Reference Standard Batch-dependent, target >99.5%Full in-house characterization (NMR, MS, HPLC, etc.)Cost-effective for large-scale or long-term projects; full control over characterization.Requires significant analytical resources and expertise to establish.

Essential Analytical Workflows for Characterization and Purity Assessment

A multi-pronged analytical approach is crucial for the comprehensive characterization of a 2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride reference standard. The following sections detail the recommended experimental protocols.

Analytical Workflow Overview

Analytical_Workflow cluster_0 Material Acquisition & Initial Assessment cluster_1 Structural Elucidation & Identification cluster_2 Purity & Impurity Profiling cluster_3 Final Qualification Material Source Commercial Material or Synthesize In-House Appearance Visual Appearance & Physical Properties Material->Appearance NMR 1H and 13C NMR Spectroscopy Appearance->NMR HPLC HPLC-UV for Purity and Impurities NMR->HPLC MS Mass Spectrometry (GC-MS or LC-MS) IR Infrared Spectroscopy CoA Generation of Certificate of Analysis HPLC->CoA GC GC-FID for Residual Solvents Water Karl Fischer Titration for Water Content

Caption: High-level analytical workflow for reference standard qualification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the cornerstone for determining the purity of non-volatile organic compounds and for quantifying impurities.[5] A well-developed HPLC method should be able to separate the main component from process-related impurities and degradation products.[6]

Experimental Protocol: RP-HPLC for Purity

  • Instrumentation: A standard HPLC system with a UV detector.

  • Sample Preparation: Accurately weigh and dissolve 10 mg of 2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride in 10 mL of mobile phase to create a 1 mg/mL stock solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 70% Acetonitrile and 30% Water containing 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 230 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by the area percentage of the principal peak. All peaks with an area greater than 0.05% should be reported.

Causality Behind Experimental Choices:

  • A C18 column is chosen for its versatility in reversed-phase chromatography, suitable for retaining the moderately polar analyte.

  • The mobile phase composition is selected to achieve a reasonable retention time and good peak shape. The inclusion of formic acid helps to protonate the secondary amine, leading to more symmetrical peaks.

  • Dual-wavelength UV detection is employed to ensure that all potential impurities, which may have different chromophores, are detected.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation and Volatile Impurities

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds.[7] It provides both chromatographic separation and mass spectral data, which is invaluable for confirming the molecular weight and fragmentation pattern of the analyte and any volatile impurities.[8]

Experimental Protocol: GC-MS

  • Instrumentation: A standard GC-MS system.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol. For residual solvent analysis, a headspace GC method is preferred.

  • GC Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[8]

    • Inlet Temperature: 250 °C.[8]

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[8]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-450 amu.

  • Data Analysis: The mass spectrum of the main peak should be consistent with the expected fragmentation pattern of 2-(3,4-Dimethoxyphenyl)pyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous determination of a molecule's structure.[9] Both ¹H and ¹³C NMR are essential for confirming the identity of the reference material.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of deuterated methanol (CD₃OD) or deuterated water (D₂O).

  • Data Acquisition: Standard ¹H and ¹³C{¹H} experiments.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, must be consistent with the structure of 2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride.

Interpreting the Data:

  • The ¹H NMR spectrum should show distinct signals for the aromatic protons, the methoxy groups, and the pyrrolidine ring protons.

  • The ¹³C NMR spectrum will confirm the number of unique carbon environments in the molecule.

Qualifying an In-House Reference Standard

In the absence of a pharmacopeial standard, a well-characterized in-house standard is a viable and often necessary alternative. The qualification process should be rigorous and well-documented.

In_House_Qualification Select_Batch Select High-Purity Candidate Batch Full_Characterization Comprehensive Analytical Characterization (NMR, MS, IR, Elemental Analysis) Select_Batch->Full_Characterization Purity_Determination Purity Assignment by Mass Balance (100% - Impurities) Full_Characterization->Purity_Determination Documentation Create Detailed Certificate of Analysis Purity_Determination->Documentation Stability_Program Establish a Stability Monitoring Program Documentation->Stability_Program

Caption: Key steps in qualifying an in-house reference standard.

The mass balance approach is a common method for assigning the purity of an in-house standard. This involves subtracting the percentages of all identified impurities (including water, residual solvents, and organic/inorganic impurities) from 100%.

Conclusion

The use of a well-characterized reference standard for 2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride is non-negotiable for ensuring the quality and reproducibility of research and development activities. While an official pharmacopeial standard is not currently available, a combination of commercially available materials and the potential for establishing a rigorously qualified in-house standard provides a clear path forward. By employing a suite of orthogonal analytical techniques, as detailed in this guide, scientists can be confident in the identity, purity, and suitability of their chosen reference material.

References

  • Acros Organics. (2015). Certificate of Analysis: 2,6-Dimethoxybenzoic acid, 99%. [Link]

  • Anonymous. (2025).
  • The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. [Link]

  • PubChem. (n.d.). (R)-2-(3,4-Dimethoxyphenyl)pyrrolidine. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0295153). Retrieved from [Link]

  • Journal of Pharmaceutical Analysis. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [No URL available]
  • PubMed. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [No URL available]
  • Molecules. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). GC-MS Analysis of Bioactive Compounds in the Ethyl Acetate Fraction of Crossopteryx febrifuga Leaves. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • AHL Labnote. (2019). GC/MS-LC/MS multi-residue method. [No URL available]
  • Biological and Molecular Chemistry. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. [No URL available]
  • Journal of Forensic Science & Criminology. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. [Link]

  • IOSR Journal. (n.d.). Impurity Profiling of Pharmaceutical Drugs By Various Methods. [Link]

  • No Added Chemicals. (2013). Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

  • TÜBİTAK Academic Journals. (2005). Synthesis of 2-[2-(3,4,5-Trimethoxybenzoyloxy)ethyl]pyrrolidine Hydrochloride Controlled by GC-MS, ^1H and ^{13}C NMR Analyses. [Link]

Sources

Comparative Pharmacokinetics of Phenylpyrrolidine Derivatives: A Structural & Metabolic Analysis

Author: BenchChem Technical Support Team. Date: February 2026


-PVP, MDPV, and 

-PHP

Introduction: The Lipophilic Driver

In the landscape of synthetic cathinones, phenylpyrrolidine derivatives represent a unique challenge for drug development and toxicological analysis. Unlike their amphetamine cousins, these compounds possess a tertiary amine within a pyrrolidine ring and a


-ketone moiety. This guide moves beyond basic description to analyze how subtle structural modifications—specifically alkyl chain elongation and ring substitution—dictate the pharmacokinetic (PK) fate of these molecules.

For the researcher, the critical differentiator lies in lipophilicity-driven distribution versus metabolic liability . We will compare three distinct analogs to illustrate these principles:

  • 
    -PVP  (Alpha-pyrrolidinopentiophenone): The unsubstituted parent.
    
  • MDPV (3,4-Methylenedioxypyrovalerone): The methylenedioxy-substituted analog.[1]

  • 
    -PHP  (Alpha-pyrrolidinohexiophenone): The chain-elongated homolog.
    

Structural Basis of Pharmacokinetics

The pharmacokinetic behavior of these derivatives is governed by two primary structural features: the length of the


-alkyl side chain and the presence of aromatic substituents.
Comparative Physicochemical Profile

The following table summarizes the theoretical and observed properties that drive absorption and distribution.

Parameter

-PVP
MDPV

-PHP
PK Implication
Structure Pentyl chain, Unsubstituted phenylPentyl chain, 3,4-methylenedioxyHexyl chain, Unsubstituted phenylDetermines metabolic sites.
Lipophilicity (

)
~3.8~3.2~4.3Higher

correlates with faster BBB penetration but higher adipose sequestration.
BBB Permeability HighHighVery High

-PHP exhibits rapid onset due to increased lipophilicity.
Metabolic Liability ModerateHighModerateThe methylenedioxy ring of MDPV is a "soft spot" for CYP450 oxidation.
Est. Half-life (

)
12–14 hrs10–12 hrsUnknown (Likely >

-PVP)
Driven by hepatic intrinsic clearance (

).
The Blood-Brain Barrier (BBB) Paradox

While increased lipophilicity generally enhances passive diffusion across the BBB, experimental data suggests a non-linear relationship for phenylpyrrolidines.

  • Mechanism:

    
    -PHP, with its hexyl chain, is more lipophilic than 
    
    
    
    -PVP. However, extreme lipophilicity can lead to high non-specific binding to plasma proteins (albumin,
    
    
    -acid glycoprotein), effectively reducing the free fraction (
    
    
    ) available to cross the BBB.
  • Transporter Interaction: These compounds are substrates for P-glycoprotein (P-gp) efflux pumps. The 3,4-methylenedioxy ring of MDPV alters its interaction with P-gp compared to

    
    -PVP, potentially affecting net brain concentrations despite similar lipophilicity.
    

Metabolic Pathways & Clearance

Metabolism is the rate-limiting step for the elimination of these drugs. Understanding the specific CYP450 isoforms involved is essential for predicting drug-drug interactions (DDIs).

Metabolic Divergence
  • MDPV (The "Labile" Ring): The methylenedioxy group is highly susceptible to demethylenation by CYP2C19 and CYP2D6. This converts MDPV to catechol-pyrovalerone, which is rapidly methylated by COMT (Catechol-O-methyltransferase) to form 4-hydroxy-3-methoxy metabolites. This is a high-clearance pathway.

  • 
    -PVP & 
    
    
    
    -PHP (The "Resistant" Ring):
    Lacking the methylenedioxy handle, these compounds rely on slower oxidation pathways.
    • 2"-Hydroxylation: Oxidation of the pyrrolidine ring (catalyzed by CYP2B6 and CYP2D6).

    • 
      -Oxidation:  Oxidation of the terminal methyl group on the alkyl side chain.
      
    • Keto-reduction: Conversion of the

      
      -ketone to an alcohol (bypassing P450s, mediated by cytosolic reductases).
      
Pathway Visualization

The following diagram illustrates the divergent metabolic fates driven by the aromatic substitution.

MetabolicPathways Parent Parent Enzyme Enzyme Metabolite Metabolite PhaseII PhaseII MDPV MDPV (Methylenedioxy) CYP2C19 CYP2C19 CYP2D6 MDPV->CYP2C19 Demethylenation aPVP alpha-PVP (Unsubstituted) CYP2B6 CYP2B6 CYP2D6 aPVP->CYP2B6 Pyrrolidine Hydroxylation Demethyl Catechol-PV (Unstable) CYP2C19->Demethyl OH_PVP 2"-OH-alpha-PVP (Active?) CYP2B6->OH_PVP COMT COMT Methylated 4-OH-3-MeO-PV (Inactive) COMT->Methylated UGT UGT Enzymes Glucuronide Glucuronide Conjugate UGT->Glucuronide Demethyl->COMT Methylation Methylated->UGT OH_PVP->UGT

Figure 1: Divergent metabolic pathways. MDPV undergoes rapid Phase I modification via the methylenedioxy ring, while


-PVP relies on pyrrolidine ring oxidation.

Experimental Protocol: Microsomal Stability Assay

To empirically determine the intrinsic clearance (


) and half-life (

) of these derivatives, we utilize a Human Liver Microsome (HLM) stability assay.[2][3] This protocol is the industry standard for assessing metabolic liability.
Principle

The compound is incubated with liver microsomes (containing CYP450s) and NADPH (cofactor). The disappearance of the parent compound is monitored over time using LC-MS/MS.

Reagents & Equipment
  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM

    
    ).
    
  • Quenching Agent: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).

  • Analysis: LC-MS/MS (e.g., Triple Quadrupole).

Step-by-Step Methodology
  • Pre-Incubation:

    • Prepare a master mix of Buffer + Microsomes (final protein conc. 0.5 mg/mL).

    • Spike test compound (e.g.,

      
      -PVP) to a final concentration of 1 
      
      
      
      M. Note: 1
      
      
      M is chosen to ensure kinetics remain linear (below
      
      
      ).
    • Pre-incubate at 37°C for 5 minutes to reach thermal equilibrium.

  • Reaction Initiation:

    • Add the NADPH regenerating system to initiate metabolism.

    • Control: Run a parallel incubation without NADPH to assess chemical stability.

  • Sampling:

    • At

      
       minutes, remove 50 
      
      
      
      L aliquots.
  • Quenching:

    • Immediately dispense aliquot into 150

      
      L ice-cold ACN (containing IS).
      
    • Causality: The organic solvent precipitates proteins and denatures enzymes, instantly halting the reaction.

  • Processing:

    • Centrifuge at 4,000 rpm for 20 minutes to pellet precipitated proteins.

    • Transfer supernatant to HPLC vials for analysis.[2]

Analytical Workflow Visualization

ExperimentalWorkflow cluster_sampling Step 3: Time-Course Sampling Step1 Step 1: Pre-Incubation (Microsomes + Drug @ 37°C) Step2 Step 2: Initiation (Add NADPH) Step1->Step2 T0 T=0 min Step2->T0 T15 T=15 min Step2->T15 T60 T=60 min Step2->T60 Step4 Step 4: Quenching (Add Ice-Cold ACN + IS) T0->Step4 T15->Step4 T60->Step4 Step5 Step 5: Centrifugation (Pellet Proteins) Step4->Step5 Step6 Step 6: LC-MS/MS Analysis (Quantify Parent Depletion) Step5->Step6

Figure 2: Microsomal stability assay workflow. Critical control points include thermal equilibration and rapid quenching.

Data Interpretation & Calculations

To convert the raw LC-MS/MS peak areas into actionable PK data, use the following derivation.

  • Plotting: Plot

    
     vs. Time (
    
    
    
    ).
  • Elimination Rate Constant (

    
    ):  The slope of the linear regression line is 
    
    
    
    .
  • In Vitro Half-Life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    

Expected Results:

  • MDPV: Expect a steeper slope (shorter

    
    ) due to rapid CYP2C19/2D6 metabolism.
    
  • 
    -PVP:  Expect a shallower slope (longer 
    
    
    
    ), indicating higher metabolic stability and potentially longer duration of action in vivo.

References

  • National Institutes of Health (NIH). (2019). Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and

    
    -Pyrrolidinovalerophenone (
    
    
    
    -PVP).[4]Link
  • Springer Nature. (2020). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.[5]Link

  • Drug Metabolism Reviews. (2018).

    
    -pyrrolidinovalerophenone (
    
    
    
    -PVP): pharmacokinetic and pharmacodynamic clinical and forensic aspects.Link
  • Addiction Biology. (2020).[4][6][7][8] Understanding the Pharmacokinetics of Synthetic Cathinones: Evaluation of the Blood–Brain Barrier Permeability.Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(3,4-Dimethoxyphenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride. As a crucial intermediate in pharmaceutical research and development, understanding its lifecycle from use to disposal is paramount for ensuring laboratory safety, environmental protection, and regulatory adherence. This document moves beyond a simple checklist, offering causal explanations for each procedural step to empower researchers with the knowledge for safe and responsible chemical handling.

Hazard Identification and Waste Characterization

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for 2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride may not be readily available, its chemical structure—a substituted pyrrolidine ring as a hydrochloride salt—allows for a robust hazard assessment based on analogous compounds.

The pyrrolidine moiety suggests potential for acute toxicity and skin/eye irritation.[1][2] The hydrochloride salt form indicates it is a solid that can cause respiratory and skin irritation, particularly if it becomes airborne dust.[3][4] Therefore, waste generated from this compound must be treated as hazardous chemical waste .

Under the Resource Conservation and Recovery Act (RCRA), this waste is classified as hazardous due to its likely characteristics of toxicity and potentially corrosivity when in solution.[5][6] It is imperative that this waste is never disposed of down the drain or in regular trash.[5][7]

Table 1: Summary of Anticipated Hazards

Hazard CategoryDescriptionRationale & Primary Sources
Acute Toxicity (Oral/Inhalation) Harmful if swallowed or if dust is inhaled.[1][2]Based on data for pyrrolidine and its derivatives.[1][2]
Skin Corrosion/Irritation Causes skin irritation, with potential for more severe reactions upon prolonged contact.[3][4]A common characteristic of amine hydrochlorides and pyrrolidine compounds.[3][4]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[3][4]Fine powders and solutions of hydrochloride salts can be severely irritating to eyes.[1][2]
Respiratory Tract Irritation Inhalation of dust may cause respiratory irritation.[3]A general hazard for fine chemical powders.

Required Personal Protective Equipment (PPE)

A proactive approach to safety begins with rigorous adherence to PPE protocols. The selection of PPE is directly informed by the hazards identified above. All personnel handling 2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride, whether in pure form or as waste, must use the following equipment.

Table 2: PPE Requirements for Handling and Disposal

EquipmentSpecificationJustification
Hand Protection Nitrile or neoprene gloves, inspected before use.[2][8]Prevents skin contact. Use proper glove removal technique to avoid cross-contamination.[2][3]
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields and a face shield.[3]Protects against splashes of solutions or accidental projection of solid material.
Body Protection A flame-retardant laboratory coat. A chemically resistant apron is recommended when handling larger quantities.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 for dusts or one with an acid gas cartridge for solutions) is required if there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood.[2][3][9]Prevents inhalation of the compound, which can cause respiratory irritation.[3]

On-Site Waste Management: The Disposal Workflow

Proper disposal is a systematic process that begins at the point of waste generation. The following workflow ensures that waste is handled safely and in accordance with EPA and OSHA regulations.[5][6][10]

DisposalWorkflow cluster_generation Waste Generation Point cluster_pathways Disposal Pathways cluster_containment Containment & Labeling cluster_accumulation Accumulation & Pickup Start Waste Generated (e.g., residual solid, contaminated wipes, rinsate) Decision Identify Waste Type Start->Decision Solid Solid Waste (Unused reagent, contaminated solids) Decision->Solid Solid Liquid Liquid Waste (Contaminated solvents, rinsate) Decision->Liquid Liquid Sharps Contaminated Sharps (Needles, broken glassware) Decision->Sharps Sharps SolidContainer 1. Place in compatible, sealed waste container (e.g., HDPE). 2. Label as 'Hazardous Waste'. Solid->SolidContainer LiquidContainer 1. Place in compatible, sealed waste container (e.g., HDPE). 2. Label as 'Hazardous Waste'. Liquid->LiquidContainer SharpsContainer 1. Place in puncture-proof sharps container. 2. Label as 'Hazardous Waste'. Sharps->SharpsContainer SAA Store in designated Satellite Accumulation Area (SAA). SolidContainer->SAA LiquidContainer->SAA SharpsContainer->SAA Pickup Schedule Pickup by Licensed Waste Contractor SAA->Pickup

Caption: Disposal decision workflow for 2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride waste.

Detailed Disposal Protocols

Protocol 1: Disposal of Solid Waste (Unused Reagent, Contaminated Materials)

This protocol applies to the pure compound, reaction residues, and contaminated consumables like weighing paper or paper towels.

  • Work Area Preparation: Conduct all waste handling inside a certified chemical fume hood to minimize inhalation exposure.[11]

  • Container Selection: Choose a high-density polyethylene (HDPE) or other chemically compatible container with a secure, screw-top lid.[6][12] The container must be clean and dry.

  • Waste Transfer: Carefully transfer the solid waste into the container using a dedicated spatula or scoop. Avoid creating dust.

  • Labeling: Immediately label the container with the words "HAZARDOUS WASTE ".[10] The label must also include:

    • The full chemical name: "2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride"

    • The accumulation start date (the date the first drop of waste enters the container).

    • An appropriate hazard warning (e.g., "Toxic," "Irritant").[10]

  • Storage: Securely close the container and place it in a designated Satellite Accumulation Area (SAA).[12] The SAA must be at or near the point of generation and under the control of laboratory personnel.[5][10] Ensure secondary containment is used to prevent spills.

  • Final Disposal: Arrange for the collection of the waste container by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]

Protocol 2: Decontamination of Empty Containers

Empty containers that once held 2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride must be decontaminated before disposal or reuse.

  • Initial Rinse (Triple Rinse Method):

    • Rinse the container three times with a suitable solvent (e.g., methanol or ethanol). The volume of the solvent for each rinse should be approximately 10% of the container's volume.

    • Each rinse should be agitated thoroughly to ensure all surfaces are contacted.

  • Rinsate Collection: All three rinses must be collected and disposed of as hazardous liquid waste.[2] Transfer the rinsate to a designated liquid hazardous waste container, following the labeling and storage procedures outlined in Protocol 1.

  • Final Disposal of Container: After triple-rinsing, the container can typically be disposed of as non-hazardous waste (e.g., regular lab glass or plastic recycling, depending on institutional policy). Deface the original label to prevent confusion.

Protocol 3: Management of Spills and Spill Cleanup Debris

In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.

  • Alert and Isolate: Immediately alert personnel in the vicinity. If the spill is large (>5 g) or involves a highly volatile solvent, evacuate the area and contact your institution's EHS emergency line. For small, manageable spills, restrict access to the area.[13][14]

  • Don Appropriate PPE: Before approaching the spill, don the full PPE as described in Table 2, including respiratory protection if the material is a fine powder.[14]

  • Containment & Cleanup:

    • For Solid Spills: Gently cover the spill with a wetting agent (like water) to prevent dust from becoming airborne.[14] Then, use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent) to collect the material.[15]

    • For Liquid Spills (Solutions): Cover the spill with an inert absorbent material, starting from the outside and working inward to prevent spreading.

  • Collection: Carefully scoop the absorbed material and any contaminated debris (e.g., broken glass) into a designated hazardous waste container.[11][14] Use tongs or other tools to handle sharp objects.[14]

  • Decontamination of Spill Area:

    • Clean the spill surface with a detergent solution, followed by a clean water rinse.[14]

    • All cleaning materials (wipes, paper towels) must be disposed of as solid hazardous waste.[14]

  • Final Disposal: Seal and label the container of spill debris as "Hazardous Waste" and place it in the SAA for pickup.[14]

By adhering to these scientifically grounded and regulation-aligned procedures, researchers can effectively manage the disposal of 2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
  • SAFETY DATA SHEET - Pyrrolidine. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - Pyrrolidine. (2012). Fisher Scientific.
  • SAFETY DATA SHEET - Pyrrolidine. (n.d.). Fisher Scientific.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
  • SAFETY DATA SHEET - (S)-2-(Methoxymethyl)pyrrolidine. (2025). TCI Chemicals.
  • SAFETY DATA SHEET - (3R,5S)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)pyrrolidin-3-ol. (2025). CymitQuimica.
  • Hazard Identification - 3-(2,3-Dimethylphenoxy)pyrrolidine. (n.d.). Santa Cruz Biotechnology.
  • PYRROLIDINE FOR SYNTHESIS. (n.d.). Loba Chemie.
  • Pyrrolidine. (n.d.). Apollo Scientific.
  • Hazardous Drugs Spill Clean Up. (2025). Safety & Risk Services.
  • safety data sheet - 2-(3-methoxyphenyl)pyrrolidine hydrochloride. (n.d.). Enamine.
  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Spill and Cleaning Protocol. (n.d.). Michigan State University Environmental Health & Safety.
  • HCl Solution All Grades. (2009). Ohio.gov.
  • Safe Handling Guide: Hydrochloric Acid. (n.d.). CORECHEM Inc.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride
Reactant of Route 2
2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.